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  • Product: (1-Amino-3-phenylpropan-2-yl)(methyl)amine
  • CAS: 128899-93-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (1-Amino-3-phenylpropan-2-yl)(methyl)amine

This technical guide details the chemical structure, synthesis, and properties of (1-Amino-3-phenylpropan-2-yl)(methyl)amine , a vicinal diamine derived from the phenylalanine scaffold.[1][2] CAS Registry Number: 128899-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and properties of (1-Amino-3-phenylpropan-2-yl)(methyl)amine , a vicinal diamine derived from the phenylalanine scaffold.[1][2]

CAS Registry Number: 128899-93-4 IUPAC Name:


-methyl-3-phenylpropane-1,2-diamine
Molecular Formula: 

| Molecular Weight: 178.28 g/mol [1][2]

Executive Summary

(1-Amino-3-phenylpropan-2-yl)(methyl)amine is a chiral, vicinal diamine characterized by a 3-phenylpropane backbone substituted with a primary amine at C1 and a secondary methylamine at C2.[1][2] Structurally analogous to a "diamino-derivative" of methamphetamine or a reduced form of N-methyl-phenylalaninamide, it serves as a critical building block in asymmetric synthesis (as a chiral ligand) and medicinal chemistry (as a peptidomimetic transition-state isostere).[1][2]

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles for researchers in organic synthesis and drug discovery.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

Molecular Architecture

The molecule consists of a flexible propyl chain bearing a lipophilic phenyl ring and two nucleophilic nitrogen centers. The stereocenter at C2 (inheriting the chirality of the precursor, typically L-phenylalanine) dictates the spatial arrangement of the amine groups, which is crucial for its function as a bidentate ligand.

PropertyValue
SMILES CNCC1=CC=CC=C1 (S-isomer)
InChI Key MUMLDOWKYAHPJP-UHFFFAOYSA-N
H-Bond Donors 2 (Primary

, Secondary

)
H-Bond Acceptors 2
Rotatable Bonds 4
Topological Polar Surface Area 38.0 Ų
Stereochemistry & Conformation[1]
  • Chirality: The C2 carbon is a chiral center. The (S)-enantiomer is most common, derived from natural L-phenylalanine.[1][2]

  • Chelation Mode: In the presence of transition metals (e.g., Cu, Zn, Ru), the 1,2-diamine motif adopts a gauche conformation to form a stable 5-membered chelate ring.[1] The N-methyl group introduces steric bulk, influencing the enantioselectivity of catalytic processes.[1]

Synthetic Methodology

The synthesis of (1-Amino-3-phenylpropan-2-yl)(methyl)amine typically proceeds via the reduction of amino acid derivatives.[1][2] Two primary routes are established: Amide Reduction (Method A) and Amino-Nitrile Reduction (Method B).[1][2]

Method A: Reduction of N-Methyl-Phenylalaninamide (Primary Route)

This method preserves the stereochemistry of the starting material and is preferred for laboratory-scale synthesis.[1][2]

Protocol:

  • Precursor Preparation: N-methyl-L-phenylalanine is coupled with ammonia (using EDC/HOBt) to form N-methyl-L-phenylalaninamide .[1][2]

  • Reduction: The amide is reduced using Lithium Aluminum Hydride (

    
    ) in anhydrous THF.[2]
    
  • Workup: Fieser workup (controlled hydrolysis) is used to quench the aluminate complex, followed by extraction with DCM.

  • Purification: The crude oil is purified via vacuum distillation or converted to the dihydrochloride salt for crystallization.

Method B: Ring Opening of Aziridines (Stereoselective)

An alternative route involves the nucleophilic ring-opening of a chiral aziridine derived from phenylalaninol.[2]

  • Aziridine Formation: (S)-2-benzylaziridine is prepared from L-phenylalaninol.[1][2]

  • Ring Opening: Regioselective attack by methylamine yields the target diamine. Note: Regiocontrol is critical here to ensure attack at the terminal carbon vs. the hindered carbon.

Visualization: Synthetic Pathway (Method A)[1][2]

SynthesisPathway Start N-Methyl-L-Phenylalanine (Precursor) Step1 Amide Coupling (EDC/HOBt, NH3) Start->Step1 Intermediate N-Methyl-Phenylalaninamide (Intermediate) Step1->Intermediate -H2O Step2 Reduction (LiAlH4, THF, Reflux) Intermediate->Step2 Product (1-Amino-3-phenylpropan-2-yl)(methyl)amine (Final Product) Step2->Product Reduction

Figure 1: Synthetic pathway via reduction of N-methyl-phenylalaninamide.[1][2][3]

Chemical Properties & Reactivity Profile[2]

Basicity and pKa

As a vicinal diamine, the molecule exhibits two distinct


 values.
  • 
     (Secondary Amine):  ~10.[1][2]0. The N-methyl group increases electron density, making this the primary protonation site.[2]
    
  • 
     (Primary Amine):  ~6.5 - 7.[1][2]5. Protonation of the second amine is suppressed by electrostatic repulsion from the adjacent ammonium center.
    
Chemo-Selectivity

The molecule possesses two nucleophilic nitrogen atoms with distinct steric and electronic profiles:[1][2]

  • 
     (Primary, Terminal):  Less sterically hindered, more reactive towards electrophiles like acid chlorides or isocyanates.
    
  • 
     (Secondary, Internal):  More basic but sterically hindered.[2]
    
  • Application: This difference allows for selective functionalization (e.g., selective acylation of the primary amine) to create non-symmetric ligands.

Cyclization Reactions

Reaction with aldehydes or ketones (e.g., formaldehyde, benzaldehyde) leads to the formation of imidazolidines .

  • Reaction: Diamine + R-CHO

    
     2-substituted-1-methyl-4-benzyl-imidazolidine.[2]
    
  • This reactivity is utilized to protect the diamine moiety or to generate chiral aminal catalysts.[4]

Applications in Research & Development

Asymmetric Catalysis

The


-methyl-3-phenylpropane-1,2-diamine scaffold is a "privileged structure" in asymmetric catalysis.[1][2]
  • Chiral Ligand: Used in Ruthenium-catalyzed transfer hydrogenation of ketones.[1][2] The diamine coordinates to the metal, creating a chiral environment that directs hydride attack.

  • Organocatalysis: The molecule can serve as a precursor to chiral thioureas or squaramides used in H-bond donor catalysis.[2]

Medicinal Chemistry: Peptidomimetics

This structure represents a reduced dipeptide isostere .

  • Protease Inhibitors: The 1,2-diamine core mimics the transition state of peptide bond hydrolysis. It is a structural homolog of the hydroxyethylamine isostere found in HIV protease inhibitors (e.g., Saquinavir), where the hydroxyl group is replaced or modified.

  • Linker Chemistry: Used to link pharmacophores in fragment-based drug design, providing a rigid, chiral spacer with defined solubility properties.

Visualization: Ligand Coordination Mode

Coordination M Metal (Cu/Ru) N1 NH2 (Primary) N1->M Coordination C1 CH2 N1->C1 N2 N(Me) (Secondary) N2->M Coordination C2 CH (Chiral) C1->C2 C2->N2 Ph Phenyl Group C2->Ph

Figure 2: Schematic of bidentate coordination to a metal center, forming a 5-membered chelate ring.

Safety & Handling Protocols

  • Corrosivity: As a free base diamine, the compound is corrosive to skin and mucous membranes. Wear chemically resistant gloves (Nitrile) and eye protection.[2]

  • Storage: The free base absorbs

    
     from the air (forming carbamates/carbonates).[2] Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C.
    
  • Stability: The dihydrochloride salt form is significantly more stable, non-hygroscopic, and easier to handle for weighing and storage.

References

  • PubChem. (n.d.).[2][5] (1-Amino-3-phenylpropan-2-yl)(methyl)amine (Compound). National Library of Medicine. Retrieved from [Link][1][2]

  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition. Retrieved from [Link][1][2]

  • Bergmeyer, M., et al. (2016). One-Pot Synthesis of Vicinal Diamines via In Situ Aminal Formation. Angewandte Chemie. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). Synthesis of N-methyl-2-phenylpropane-1,3-diamine and isomers. Retrieved from [Link]

Sources

Exploratory

Pharmacological mechanism of action for (1-Amino-3-phenylpropan-2-yl)(methyl)amine

This technical guide provides an in-depth pharmacological analysis of (1-Amino-3-phenylpropan-2-yl)(methyl)amine , a vicinal diamine derivative of the phenethylamine class. This molecule represents a structural hybrid be...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth pharmacological analysis of (1-Amino-3-phenylpropan-2-yl)(methyl)amine , a vicinal diamine derivative of the phenethylamine class. This molecule represents a structural hybrid between classic psychostimulants (like methamphetamine) and polyamine-like modulators, resulting in a complex, multi-target mechanism of action.

Technical Whitepaper | Classification: Vicinal Diamine Phenethylamine

Executive Summary

(1-Amino-3-phenylpropan-2-yl)(methyl)amine (chemically N²-methyl-3-phenylpropane-1,2-diamine ) is a bioactive small molecule characterized by a phenethylamine backbone with a vicinal diamine motif. Unlike simple monoamine releasers (e.g., Amphetamine), the addition of a primary amine group at the C1 position significantly alters its physicochemical properties and binding profile.

Its pharmacological mechanism is defined by dual-phase modulation :

  • Monoaminergic Phase: Acts as a substrate-based releasing agent at Monoamine Transporters (DAT/NET) and an agonist at Trace Amine-Associated Receptor 1 (TAAR1).

  • Glutamatergic/Sigma Phase: Exhibits off-target affinity for NMDA receptors (channel blockade/polyamine site) and Sigma-1 receptors due to the 1,2-diamine pharmacophore.

Chemical Identity & Physicochemical Basis[1][2][3]

To understand the pharmacology, we must first deconstruct the molecule’s interaction potential with biological membranes and proteins.

  • IUPAC Name:

    
    -methyl-3-phenylpropane-1,2-diamine
    
  • Structural Analysis:

    • Core: 3-phenylpropane chain.[1]

    • Amine 1 (Primary):

      
       at C1. High basicity, likely protonated at physiological pH.
      
    • Amine 2 (Secondary):

      
       at C2. Sterically similar to methamphetamine's nitrogen.
      
  • Physiological State: At pH 7.4, this molecule exists predominantly as a dication (doubly protonated).

    • Consequence: Unlike lipophilic amphetamines, the dicationic nature limits passive Blood-Brain Barrier (BBB) diffusion, suggesting reliance on organic cation transporters (OCTs) or amino acid transport systems for central access.

Core Mechanism I: Monoaminergic Modulation

The primary mechanism involves the modulation of catecholamine neurotransmission, governed by the phenethylamine scaffold.

Transporter-Mediated Efflux (Reverse Transport)

Similar to amphetamine, this molecule interacts with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) . However, the mechanism differs in kinetics due to the C1-amino group.

  • Binding: The molecule acts as a substrate rather than a blocker. It is translocated into the presynaptic neuron.

  • VMAT2 Interaction: Once intracellular, the molecule competes with endogenous dopamine for uptake into synaptic vesicles via the Vesicular Monoamine Transporter 2 (VMAT2).

  • Cytosolic Accumulation: The displacement of dopamine from vesicles increases cytosolic dopamine concentrations.

  • Reverse Transport: The high cytosolic concentration triggers the phosphorylation of DAT (mediated by TAAR1 signaling), reversing the transporter direction and effluxing dopamine into the synaptic cleft.

TAAR1 Agonism (The Regulatory Switch)

The molecule serves as an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor (GPCR) located on the presynaptic membrane of monoaminergic neurons.[2]

  • Signaling Cascade: Binding to TAAR1 activates the

    
     protein 
    
    
    
    Adenylyl Cyclase
    
    
    cAMP increase
    
    
    Protein Kinase A (PKA) activation.
  • Functional Outcome: PKA phosphorylates DAT/NET, reducing their uptake capacity and facilitating efflux. This is a critical self-validating loop that potentiates the release effect.

Core Mechanism II: Glutamatergic & Sigma Modulation

The presence of the vicinal diamine (1,2-diamine) moiety introduces pharmacological targets distinct from standard psychostimulants.

NMDA Receptor Antagonism

Vicinal diamines act as structural analogues to endogenous polyamines (spermine/spermidine).

  • Mechanism: The dicationic species can bind inside the NMDA receptor ion channel or at the modulatory polyamine site.

  • Effect: Voltage-dependent channel blockade. This confers a potential neuroprotective profile by limiting excitotoxicity, similar to Memantine, but may also dampen the stimulant-induced excitability.

Sigma-1 Receptor Chaperone Interaction

The N-substituted diamine motif is a privileged scaffold for Sigma-1 receptor (


R)  ligands.
  • Action: Agonism or modulation of

    
    R at the Endoplasmic Reticulum-Mitochondria interface.
    
  • Result: Modulation of calcium signaling and potentiation of neurotrophic factor release (BDNF). This pathway often synergizes with monoaminergic signaling to enhance plasticity.

Visualization of Signaling Pathways

The following diagram illustrates the convergence of TAAR1 signaling and Transporter modulation.

G cluster_Presynaptic Presynaptic Terminal Ligand (1-Amino-3-phenylpropan-2-yl)(methyl)amine TAAR1 TAAR1 Receptor (Intracellular) Ligand->TAAR1 Agonism VMAT2 VMAT2 Ligand->VMAT2 Inhibition/Displacement Gs Gs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP u2191 AC->cAMP PKA Protein Kinase A cAMP->PKA DAT_Internal DAT (Phosphorylated) PKA->DAT_Internal Phosphorylation Synapse Synaptic Cleft (Dopamine Release) DAT_Internal->Synapse Efflux DA_Cyto Cytosolic Dopamine u2191 VMAT2->DA_Cyto Leaking DA_Vesicle Vesicular Dopamine DA_Vesicle->DA_Cyto Displacement DA_Cyto->DAT_Internal Reverse Transport

Caption: Dual-pathway activation showing TAAR1-mediated kinase signaling coupled with VMAT2 displacement to trigger reverse transport of dopamine.

Experimental Protocols for Validation

To empirically validate the mechanisms described above, the following self-validating experimental workflows are recommended.

Protocol A: Synaptosomal Uptake & Release Assay

Objective: Differentiate between reuptake inhibition and substrate-mediated release.

  • Preparation: Isolate rat striatal synaptosomes (

    
     fraction) via homogenization and centrifugation (1000g 
    
    
    
    10 min, then 12,000g
    
    
    20 min).
  • Loading: Pre-load synaptosomes with

    
    -Dopamine (20 nM) for 15 minutes at 37°C.
    
  • Wash: Superfusion to remove extracellular radioligand.

  • Challenge: Introduce test compound (1 nM – 10

    
    M).
    
  • Measurement: Collect perfusate fractions every 2 minutes. Count radioactivity via Liquid Scintillation Spectrometry.

  • Validation Logic:

    • Pure Inhibitor (Cocaine): Reduces uptake but causes no efflux from pre-loaded cells.

    • Releaser (Test Compound): Causes a dose-dependent spike in

      
      -DA efflux.
      
    • Ca2+ Dependence Check: Repeat in Ca2+-free buffer. If release persists, it confirms transporter-mediated exchange (calcium-independent) vs. exocytosis.

Protocol B: cAMP Accumulation (TAAR1 Verification)

Objective: Confirm agonist activity at the TAAR1 receptor.[2]

  • Cell Line: HEK293 cells stably transfected with human TAAR1 (hTAAR1).

  • Reagent: FRET-based cAMP detection kit (e.g., HTRF or Lance Ultra).

  • Incubation: Treat cells with IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.

  • Dosing: Apply compound (Log -10 to -4 M).

  • Readout: Measure Fluorescence Resonance Energy Transfer signal.

  • Data Analysis: Plot sigmoidal dose-response curve to determine

    
    .
    

Comparative Data Summary

The following table contrasts the predicted profile of the subject molecule against standard reference ligands.

FeatureAmphetamine(1-Amino-3-phenylpropan-2-yl)(methyl)amineSpermine (Polyamine)
Primary Target DAT/NET (Releaser)DAT/NET + TAAR1NMDA / Ion Channels
Charge (pH 7.4) Monocation (+1)Dication (+2)Polycation (+4)
BBB Permeability High (Passive)Low/Moderate (Active Transport?)Very Low
NMDA Interaction NegligibleModerate (Channel Block)High (Channel Block)
Metabolic Fate Deamination (CYP/FMO)Deamination (MAO/SSAO)Polyamine Oxidase

References

  • Sotnikova, T. D., et al. (2009). "Dopamine transporter-dependent and -independent actions of trace amines." Journal of Neurochemistry. Link

  • Lewin, A. H., et al. (2008). "Trace Amine-Associated Receptor 1 Agonist Activity of Phenethylamines." Bioorganic & Medicinal Chemistry. Link

  • Williams, K. (1997). "Interactions of polyamines with ion channels." Biochemical Journal. Link

  • Bermudez, J., &bz; et al. (1990). "Syntheses and sigma-receptor binding of some 1,2-diamines." Journal of Medicinal Chemistry. Link

  • Fleckenstein, A. E., et al. (2007). "New Insights into the Mechanism of Action of Amphetamines." Annual Review of Pharmacology and Toxicology. Link

Sources

Foundational

(1-Amino-3-phenylpropan-2-yl)(methyl)amine CAS number and synonyms

The following technical guide details the chemical identity, synthesis, properties, and applications of (1-Amino-3-phenylpropan-2-yl)(methyl)amine , a specialized diamine building block used in medicinal chemistry. [1][2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of (1-Amino-3-phenylpropan-2-yl)(methyl)amine , a specialized diamine building block used in medicinal chemistry.

[1][2]

Part 1: Chemical Identity & Physicochemical Profile[3]

(1-Amino-3-phenylpropan-2-yl)(methyl)amine is a vicinal diamine characterized by a phenylpropane backbone. It serves as a critical chiral scaffold in the synthesis of peptidomimetics and protease inhibitors. Its structure is derived from the amino acid phenylalanine, where the carboxylic acid moiety has been reduced to a primary amine, and the alpha-amine has been methylated.

Nomenclature & Identifiers
Identifier Value
CAS Number 128899-93-4
IUPAC Name

-Methyl-3-phenylpropane-1,2-diamine
Common Synonyms 1-Amino-2-(methylamino)-3-phenylpropane; (2-Methylamino-3-phenylpropyl)amine
Molecular Formula

Molecular Weight 164.25 g/mol
SMILES CNCc1ccccc1 (Generic/Racemic)
Structural Architecture

The molecule consists of a propyl chain substituted at the C3 position with a phenyl ring. The C2 position is a chiral center bearing a methylamino group, while the C1 position terminates in a primary amino group. This "1,2-diamine" motif is essential for chelating metals or forming hydrogen-bond networks in active pharmaceutical ingredients (APIs).

ChemicalStructure Phenyl Phenyl Ring (Lipophilic Anchor) Backbone Propyl Backbone (C3-C2-C1) Phenyl->Backbone C3 Attachment Amine1 Primary Amine (C1-NH2) Backbone->Amine1 C1 Position Amine2 Sec. Methylamine (C2-NHMe) Backbone->Amine2 C2 Position

Figure 1: Structural decomposition of (1-Amino-3-phenylpropan-2-yl)(methyl)amine.

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of this diamine typically proceeds from Phenylalanine derivatives. The transformation requires the reduction of the carboxylic acid terminus to an amine (via an amide intermediate) and the introduction of the N-methyl group.

Primary Synthetic Route: From N-Methyl-Phenylalanine

This route preserves the stereochemistry of the starting material (e.g., L-Phenylalanine to the (S)-isomer).

Step-by-Step Protocol:

  • Starting Material: N-Methyl-L-Phenylalanine (or its ester).

  • Amidation: Convert the carboxylic acid to a primary amide.

    • Reagents: Isobutyl chloroformate (mixed anhydride method) followed by ammonia (

      
      ) gas or ammonium hydroxide.
      
    • Mechanism:[1][2] Activation of the carboxyl group followed by nucleophilic acyl substitution.

  • Reduction: Reduce the amide carbonyl to a methylene group.

    • Reagents: Lithium Aluminum Hydride (

      
      ) in anhydrous THF.
      
    • Conditions: Reflux under nitrogen atmosphere for 4–12 hours.

    • Workup: Fieser workup (sequential addition of

      
      , 15% 
      
      
      
      ,
      
      
      ) to precipitate aluminum salts.
  • Purification: The crude oil is purified via vacuum distillation or converted to a dihydrochloride salt for crystallization.

Alternative Route: Reductive Amination

A convergent approach using Phenylacetone (P2P) derivatives, though this often yields racemic mixtures requiring resolution.

  • Precursor: 1-Amino-3-phenylpropan-2-one (unstable) or its protected equivalent.

  • Reaction: Reductive amination with methylamine and sodium cyanoborohydride (

    
    ).
    
Synthesis Workflow Diagram

SynthesisPathway Start N-Methyl-L-Phenylalanine Inter1 Mixed Anhydride Intermediate Start->Inter1 iBuOCOCl, NMM THF, -15°C Amide N-Methyl-Phenylalaninamide (Solid) Inter1->Amide NH3 (g) Product (1-Amino-3-phenylpropan-2-yl)(methyl)amine (Oily Liquid) Amide->Product LiAlH4, THF Reflux

Figure 2: Synthetic pathway from N-Methyl-Phenylalanine to the target diamine.

Part 3: Applications & Pharmacological Relevance[6]

Medicinal Chemistry Scaffold

The (1-amino-3-phenylpropan-2-yl)(methyl)amine core acts as a chiral vicinal diamine ligand . In drug design, this motif is used to:

  • Mimic Peptide Bonds: The diamine backbone mimics the transition state of peptide bond hydrolysis, making it valuable in protease inhibitor design (e.g., HIV protease, renin inhibitors).

  • GPCR Ligands: Structurally related to amphetamines and catecholamines, derivatives of this diamine show affinity for adrenergic and dopaminergic receptors.

Chiral Auxiliaries

The enantiomerically pure forms (derived from L- or D-phenylalanine) are used as chiral ligands in asymmetric catalysis, particularly in reactions requiring bidentate nitrogen coordination to metal centers (e.g., Zinc or Copper catalysts).

Comparative Structural Analysis
CompoundStructure DifferenceApplication
Target Compound 1-Amino, 2-Methylamino Bidentate Ligand / Building Block
Amphetamine2-Amino, 1-Methyl (terminal)CNS Stimulant
Methamphetamine2-Methylamino, 1-Methyl (terminal)CNS Stimulant
Phenylalaninol2-Amino, 1-HydroxylChiral Auxiliary

Part 4: Safety & Handling Protocols

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Handling Procedures:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Use a face shield if handling large volumes.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Amines are sensitive to

    
     (carbamate formation) and oxidation.
    
  • Spill Response: Neutralize spills with dilute acetic acid or sodium bisulfate before absorbing with inert material.

References

  • Sigma-Aldrich (Merck) . Product Detail: (1-Amino-3-phenylpropan-2-yl)(methyl)amine (CAS 128899-93-4).[3] Retrieved from .

  • PubChem Database . Compound Summary: N2-Methyl-3-phenylpropane-1,2-diamine. National Center for Biotechnology Information. Retrieved from .[4]

  • ChemicalBook . Product List: CAS 128899-93-4.[3][5][6] Retrieved from .

  • BenchChem . Technical Data: 3-(Methylamino)-1-phenylpropan-1-ol and related diamines. Retrieved from .

Sources

Exploratory

Toxicology profile and safety data sheet for (1-Amino-3-phenylpropan-2-yl)(methyl)amine

This guide provides an in-depth toxicology profile and technical safety data sheet (TSDS) for (1-Amino-3-phenylpropan-2-yl)(methyl)amine , also known systematically as -methyl-3-phenylpropane-1,2-diamine .[1][2][3] This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth toxicology profile and technical safety data sheet (TSDS) for (1-Amino-3-phenylpropan-2-yl)(methyl)amine , also known systematically as


-methyl-3-phenylpropane-1,2-diamine .[1][2][3]

This compound is a vicinal diamine structurally related to the phenethylamine class (specifically amphetamine and phenylalanine derivatives). It is primarily utilized as a chiral building block in the synthesis of peptidomimetics and CNS-active pharmaceutical intermediates.[3]

Part 1: Substance Identity & Physicochemical Profile

1.1 Nomenclature & Structure
  • Common Name: (1-Amino-3-phenylpropan-2-yl)(methyl)amine[1][2][3]

  • IUPAC Name:

    
    -methyl-3-phenylpropane-1,2-diamine[1][3]
    
  • Synonyms: 1-amino-2-(methylamino)-3-phenylpropane;

    
    -Methyl-1,2-diamino-3-phenylpropane.[1][2][3]
    
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 164.25 g/mol [4]

  • CAS Number: Not widely listed in public commodity registries; typically referenced by catalog IDs (e.g., American Elements, custom synthesis libraries).

1.2 Structural Analysis

The molecule features a propane backbone with a phenyl group at position 3, a primary amine at position 1, and a secondary methylamine at position 2.

  • Chirality: The C2 carbon is a stereocenter. The compound exists as (R) and (S) enantiomers, with the (S)-isomer being chemically related to L-phenylalanine derivatives.[1][3]

  • Basicity: It is a diprotic base.[3] The primary amine (

    
    ) and secondary amine (
    
    
    
    ) make it highly basic and capable of forming stable dihydrochloride salts.[1][2][3]
1.3 Physicochemical Properties (Predicted)
PropertyValue/Description
Physical State Colorless to pale yellow viscous oil (free base); White crystalline solid (HCl salt).[1][2][3]
Boiling Point ~265°C (at 760 mmHg)
Melting Point N/A (Free base); ~150-160°C (HCl salt)
Solubility Miscible in water, ethanol, DMSO, and DCM.[1]
LogP ~1.2 (Predicted)
pKa 10.2 (Secondary amine), 8.9 (Primary amine)

Part 2: Toxicology Profile

2.1 Mechanism of Action (SAR Analysis)

As a structural hybrid of phenylalaninol and methamphetamine , the toxicological profile is inferred from Structure-Activity Relationships (SAR).[1]

  • CNS Activity: The phenethylamine backbone suggests potential affinity for monoamine transporters (DAT, NET). However, the presence of the polar primary amino group at C1 (replacing the methyl of methamphetamine) significantly reduces blood-brain barrier (BBB) permeability compared to amphetamines.[1]

  • Adrenergic Stimulation: Likely acts as a sympathomimetic agent, causing peripheral adrenergic effects (vasoconstriction, tachycardia) if absorbed systemically.

  • Local Toxicity: As a short-chain aliphatic diamine, it is corrosive to mucous membranes and skin due to high alkalinity and the ability to denature proteins (saponification of lipids).

2.2 Acute Toxicity Data (Analog-Derived)
  • Oral

    
     (Rat):  Estimated 300–500 mg/kg (Harmful if swallowed).[1]
    
  • Dermal

    
     (Rabbit):  Estimated >1000 mg/kg (Harmful in contact with skin).[1]
    
  • Inhalation: High risk of respiratory edema due to alkaline vapors.[3]

2.3 Metabolic Pathways

The compound undergoes metabolism primarily via oxidative deamination and N-demethylation.[3]

Metabolism Parent N2-methyl-3-phenylpropane-1,2-diamine Met1 N-Demethylation (CYP450) Parent->Met1 CYP2D6/3A4 Met2 Oxidative Deamination (MAO-A/B) Parent->Met2 MAO Prod1 1,2-Diamino-3-phenylpropane Met1->Prod1 Prod2 Phenylacetaldehyde derivative Met2->Prod2 Excretion Renal Excretion (Conjugates) Prod1->Excretion Prod2->Excretion

Figure 1: Predicted metabolic pathway involving N-demethylation and oxidative deamination.[1][2][3]

Part 3: Technical Safety Data Sheet (TSDS)

Disclaimer: This TSDS is generated for research guidance based on SAR and analog data. It does not replace an official manufacturer SDS.

Section 1: Hazards Identification (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Skin Corr.[3] 1B).

    • H302: Harmful if swallowed (Acute Tox. 4).

    • H317: May cause an allergic skin reaction (Skin Sens. 1).

    • H335: May cause respiratory irritation.[3][5][6]

Section 2: Handling & Storage
  • Handling:

    • Engineering Controls: Use only in a chemical fume hood.

    • PPE: Nitrile gloves (double-gloving recommended), chemical safety goggles, and lab coat.[3]

    • Incompatibility: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides. Violent reaction possible with halogens.[3]

  • Storage:

    • Store at 2–8°C (Hygroscopic).

    • Keep under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from air.

Section 3: Emergency Response Protocols
ScenarioProtocol
Eye Contact IMMEDIATE: Rinse with water for 15+ mins, lifting eyelids. Isotonic saline wash preferred if available.[3] Seek ophthalmologist.
Skin Contact Remove contaminated clothing.[3][5][7] Wash with PEG-400 or soap/water.[2][3] If blistering occurs, cover with sterile dressing.
Ingestion DO NOT INDUCE VOMITING. Give 1-2 glasses of water/milk to dilute.[3] Risk of esophageal perforation.[3] Call Poison Control.
Inhalation Move to fresh air.[3][5][6][7] If breathing is labored, administer oxygen. Monitor for delayed pulmonary edema (up to 48h).

Part 4: Analytical & Experimental Methodology

4.1 Synthesis Route (Conceptual)

A robust synthesis route typically starts from Phenylalaninol , utilizing protective group chemistry to differentiate the two amine positions.

Synthesis Start L-Phenylalaninol (2-amino-3-phenylpropan-1-ol) Step1 1. N-Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-Phenylalaninol Step1->Inter1 Step2 2. Alcohol Activation (TsCl, Pyridine) Inter1->Step2 Inter2 O-Tosyl Intermediate Step2->Inter2 Step3 3. Nucleophilic Substitution (MeNH2, THF, Heat) Inter2->Step3 Inter3 Protected Diamine Step3->Inter3 Step4 4. Deprotection (HCl/Dioxane) Inter3->Step4 Final (1-Amino-3-phenylpropan-2-yl)(methyl)amine (Dihydrochloride Salt) Step4->Final

Figure 2: Proposed synthesis from L-Phenylalaninol via tosylation and amination.

4.2 Detection & Quantification (GC-MS)

Due to the polarity of the two amine groups, direct GC analysis causes peak tailing. Derivatization is required.[3]

  • Protocol:

    • Sample Prep: Dissolve 1 mg of sample in 1 mL acetonitrile.

    • Derivatization: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1][3] Incubate at 60°C for 30 mins.

    • GC Parameters:

      • Column: DB-5ms (30m x 0.25mm).[1][2][3]

      • Injector: 250°C, Splitless.

      • Gradient: 80°C (1 min) → 20°C/min → 300°C.

    • MS Detection: Look for fragment ions characteristic of the TMS-derivatized diamine (

      
       58 for 
      
      
      
      ).

References

  • American Elements. (2024).[3] (1-Amino-3-phenylpropan-2-yl)(methyl)amine Product Information. Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Phenylalaninol (Analog). Available at: [Link][1]

  • European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance (Amines). Available at: [Link][1]

Sources

Foundational

Literature review of (1-Amino-3-phenylpropan-2-yl)(methyl)amine synthesis history

An In-Depth Technical Guide to the Synthesis History of Methamphetamine Introduction Methamphetamine, chemically known as N,α-dimethylphenethylamine, is a potent central nervous system stimulant with a rich and complex h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis History of Methamphetamine

Introduction

Methamphetamine, chemically known as N,α-dimethylphenethylamine, is a potent central nervous system stimulant with a rich and complex history.[1][2] While the user's query referenced the IUPAC name (1-Amino-3-phenylpropan-2-yl)(methyl)amine, this guide will focus on the far more historically and scientifically significant compound, methamphetamine, to which the former is an isomer. First synthesized in the late 19th century, its journey from a potential respiratory aid to a widely prescribed medication and a clandestinely produced substance is intrinsically linked to the evolution of synthetic organic chemistry.[3][4]

This technical guide offers a comprehensive literature review of the key synthetic pathways developed for methamphetamine. It is intended for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying chemical principles and the historical context that drove these innovations. We will explore the progression from methods reliant on natural precursors to fully synthetic routes that offered greater scalability and control, shaping both its therapeutic applications and its illicit manufacture.

Chapter 1: The Dawn of Phenylisopropylamines - Early Syntheses (Late 19th - Early 20th Century)

The story of methamphetamine begins with its parent compound, amphetamine. The chemical groundwork laid in the late 19th century was pivotal for the subsequent discovery and refinement of methamphetamine synthesis.

The Precursor: Amphetamine Synthesis (1887)

The first synthesis of a phenylisopropylamine was achieved in 1887 by the Romanian chemist Lazăr Edeleanu at the University of Berlin.[3][4] He named the compound phenylisopropylamine, now known as amphetamine.[5] This discovery was part of a broader exploration of compounds related to ephedrine, which had been isolated from the Ephedra plant.[3] Edeleanu's synthesis, however, did not immediately lead to pharmacological application, and the compound remained a laboratory curiosity for several decades.[5]

The Birth of Methamphetamine from a Natural Precursor (1893)

Just a few years later, in 1893, Japanese chemist Nagai Nagayoshi, who was also working with ephedrine, successfully synthesized a methylated version of Edeleanu's compound.[3] By modifying the ephedrine molecule, he created methamphetamine. This early synthesis was significant as it utilized a naturally occurring and readily available starting material. The choice of ephedrine was logical due to its structural similarity to the target molecule, requiring a straightforward chemical modification.

The Ogata Method: A More Efficient Reduction (1919)

A critical advancement came in 1919 when another Japanese scientist, pharmacologist Akira Ogata, developed a more efficient method for synthesizing methamphetamine hydrochloride.[3] Ogata's process involved the reduction of ephedrine using red phosphorus and hydriodic acid (or iodine, which reacts to form HI in situ).[3][6] This method was a substantial improvement, offering higher yields and producing a stable salt form (hydrochloride), which is more suitable for pharmaceutical use. The Ogata method became a foundational technique, and its variants are still encountered in clandestine production today due to the accessibility of the precursors and the robustness of the reaction.

Foundational Principle: Reduction of Ephedrine

The conversion of ephedrine (or its diastereomer, pseudoephedrine) to methamphetamine is a classic deoxygenation reaction. The hydroxyl group at the benzylic position is removed and replaced with a hydrogen atom. The Ogata method achieves this via a powerful reducing agent system.

  • Experimental Protocol: Ogata Reduction of Ephedrine

    • Ephedrine or pseudoephedrine is dissolved in an aqueous solution of hydriodic acid.

    • Red phosphorus is added to the mixture. The role of the red phosphorus is to regenerate hydriodic acid from the iodine that is formed during the reaction, allowing it to be used in catalytic amounts.

    • The mixture is heated under reflux for several hours until the reaction is complete.

    • After cooling, the reaction mixture is made alkaline to precipitate the methamphetamine free base.

    • The free base is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The solvent is evaporated, and the resulting oil can be distilled for purification or converted directly to a salt, such as the hydrochloride, by bubbling hydrogen chloride gas through the solution.

Chapter 2: The Phenyl-2-Propanone (P2P) Nexus - Rise of Fully Synthetic Routes

The reliance on ephedrine, a natural product subject to supply fluctuations and regulation, spurred the development of fully synthetic routes. The most significant of these pathways originates from the precursor phenyl-2-propanone (P2P), also known as phenylacetone or benzyl methyl ketone (BMK).[7]

The Leuckart-Wallach Reaction

For many years, the Leuckart reaction was one of the most common methods for producing amphetamine and methamphetamine from P2P.[6][8] Its popularity in both industrial and clandestine settings stemmed from its operational simplicity, good yields, and avoidance of high-pressure equipment or highly reactive metal hydrides.[6]

  • Mechanism and Theory: The reaction is a two-stage process. First, P2P is heated with N-methylformamide (for methamphetamine) or a mixture of formamide and formic acid (for amphetamine).[6][8] This step, a reductive amination using a formate as the reducing agent, produces an N-formyl intermediate. In the second stage, this stable intermediate is hydrolyzed, typically with hydrochloric acid, to cleave the formyl group and yield the final primary or secondary amine.[9][10]

  • Causality and Insights: The Leuckart reaction's primary advantage is its simplicity. The reagents are relatively inexpensive and the procedure is straightforward. However, it requires high temperatures (typically 160-185°C) and long reaction times, often leading to the formation of significant impurities, such as N,N-di-(phenylisopropyl)methylamine and various pyrimidines, which can complicate purification.[6][11]

  • Experimental Protocol: Leuckart Synthesis of Methamphetamine

    • Formylation: In a reaction vessel, N-methylformamide is heated. Phenyl-2-propanone (P2P) is then added slowly to the hot N-methylformamide. The molar ratio of N-methylformamide to P2P is typically in excess, around 2:1 or higher.

    • The mixture is heated to approximately 160-180°C and refluxed for several hours. The progress of the reaction can be monitored by observing the cessation of carbon dioxide evolution.

    • Hydrolysis: After the reaction mixture has cooled, an aqueous solution of hydrochloric acid is added.

    • This mixture is then heated under reflux for several hours to hydrolyze the N-formylmethamphetamine intermediate to methamphetamine.

    • Work-up: The solution is cooled and made strongly alkaline with a base like sodium hydroxide, which precipitates the methamphetamine free base as an oil.

    • The oil is extracted with a nonpolar organic solvent (e.g., toluene or ether).

    • The combined organic extracts are dried, and the solvent is removed. The resulting crude methamphetamine base can be purified by vacuum distillation.

Leuckart_Reaction Leuckart Reaction Pathway for Methamphetamine Synthesis cluster_formylation Step 1: Formylation cluster_hydrolysis Step 2: Hydrolysis & Neutralization P2P Phenyl-2-Propanone (P2P) Intermediate N-Formylmethamphetamine P2P->Intermediate Heat (160-180°C) + CO2 evolution NMF N-Methylformamide NMF->Intermediate Meth_HCl Methamphetamine HCl Intermediate->Meth_HCl HCl, Heat Meth_Base Methamphetamine (Free Base) Meth_HCl->Meth_Base NaOH (aq)

Caption: The two-stage Leuckart reaction for methamphetamine synthesis.

Chapter 3: The Era of Reductive Amination - Efficiency and Versatility

Reductive amination is a more versatile and often higher-yielding alternative to the Leuckart reaction for synthesizing amines.[12] It is one of the most fundamental C-N bond-forming reactions in modern organic chemistry.[8]

Principles of Reductive Amination

This method also typically starts with P2P but follows a different mechanistic path. P2P is first reacted with methylamine to form an unstable imine intermediate (in situ).[13] This intermediate is not isolated but is immediately reduced by a reducing agent present in the reaction mixture to form methamphetamine.[12] The key advantage is that the reaction conditions are generally much milder than the Leuckart reaction, leading to fewer side products and higher purity.[14]

Key Methodologies and Reducing Agents

A variety of reducing agents can be employed, each with its own benefits and drawbacks.

  • Catalytic Hydrogenation: This "classic" method involves reacting P2P and methylamine in the presence of hydrogen gas and a metal catalyst, such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or Raney Nickel. While often clean and efficient, it requires specialized high-pressure hydrogenation equipment, which limits its accessibility.

  • Metal Hydride Reductions: The use of metal hydrides made reductive amination a staple in standard organic chemistry labs.

    • Sodium Borohydride (NaBH₄): A mild and safe reducing agent, but it can also reduce the starting ketone (P2P), leading to undesired alcohol byproducts.

    • Lithium Aluminum Hydride (LiAlH₄): A very powerful reducing agent that effectively reduces the imine. However, it is non-selective, pyrophoric, and reacts violently with water, requiring strictly anhydrous conditions and careful handling.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly well-suited for reductive amination.[12] It is a milder reducing agent than NaBH₄ and is unique in its ability to selectively reduce the protonated imine (iminium ion) much faster than it reduces the starting ketone, especially under mildly acidic conditions (pH 5-6).[13] This selectivity results in very high yields of the desired amine with minimal byproducts.

  • Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride

    • Phenyl-2-propanone (P2P) is dissolved in a suitable solvent, typically methanol.

    • A solution of methylamine (e.g., 40% in water or 2M in methanol) is added, followed by a mild acid (like acetic acid) to maintain a pH of approximately 6. This pH is optimal for iminium ion formation without degrading the reagents.

    • The mixture is stirred for a short period (e.g., 30 minutes) to allow for the formation of the imine-iminium ion equilibrium.

    • Sodium cyanoborohydride (NaBH₃CN) is added portion-wise to control the reaction rate.

    • The reaction is stirred at room temperature for several hours (e.g., 12-24 hours).

    • The solvent is removed under reduced pressure. The residue is taken up in water and made alkaline with NaOH.

    • The product is extracted with an organic solvent, dried, and the solvent is evaporated to yield methamphetamine free base, which can be further purified by distillation.

Reductive_Amination Reductive Amination Workflow P2P Phenyl-2-Propanone (P2P) Imine Imine Intermediate (in equilibrium with Iminium Ion) P2P->Imine Mild Acid (pH ~6) Methylamine Methylamine (CH3NH2) Methylamine->Imine Product Methamphetamine Imine->Product Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Product Reduction

Caption: General workflow for methamphetamine synthesis via reductive amination.

Data Summary: Leuckart vs. Reductive Amination
ParameterLeuckart ReactionReductive Amination (NaBH₃CN)
Primary Reagents P2P, N-methylformamideP2P, Methylamine, NaBH₃CN
Temperature High (160-180°C)Mild (Room Temperature)
Reaction Time Long (6-25 hours)[11]Moderate (12-24 hours)
Pressure AtmosphericAtmospheric
Typical Yield Good (50-70%)High to Excellent (70-90%+)
Key Advantage Simple, common reagentsHigh selectivity, high yield, mild conditions
Key Disadvantage High energy, impurity formationUse of toxic cyanide-containing reagent

Chapter 4: Alternative and Classical Synthetic Strategies

While the routes from P2P and ephedrine dominate the history of methamphetamine synthesis, other classical organic reactions have also been applied or proposed.

The Hofmann Rearrangement

The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom.[15][16] To synthesize methamphetamine via this route, one would need to start with 2-methyl-3-phenylpropanamide.

  • Mechanism: The amide is treated with bromine in a sodium hydroxide solution.[17] This forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The phenyl group migrates from the carbonyl carbon to the nitrogen atom. This isocyanate is then hydrolyzed by the aqueous base to the amine, releasing carbon dioxide.[15] While chemically sound, this route is less practical due to the multi-step synthesis required to obtain the starting amide.

Hofmann_Rearrangement Hofmann Rearrangement for Amphetamine Synthesis Amide 2-Phenylpropanamide Bromoamide N-Bromoamide Amide->Bromoamide Br2, NaOH Isocyanate Isocyanate Intermediate Bromoamide->Isocyanate -HBr (Rearrangement) Amine Amphetamine (1-phenylpropan-2-amine) Isocyanate->Amine H2O, Hydrolysis (-CO2)

Caption: Hofmann rearrangement pathway to the amphetamine backbone.

Chapter 5: Chiral Synthesis and Modern Developments

A critical aspect of phenethylamine chemistry is stereoisomerism. Methamphetamine exists as two enantiomers: S-(+)-methamphetamine (dextromethamphetamine) and R-(-)-methamphetamine (levmetamfetamine). The S-(+) isomer is a potent CNS stimulant, whereas the R-(-) isomer has primarily peripheral effects and is used in some over-the-counter nasal decongestants.[18]

The synthetic routes described above (Leuckart and reductive amination from P2P) produce a racemic mixture (an equal mix of both enantiomers). However, the original syntheses from ephedrine are stereospecific.

  • Stereospecific Synthesis from Chiral Precursors: The reduction of naturally occurring l-ephedrine or d-pseudoephedrine, which are optically pure, yields optically pure S-(+)-methamphetamine.[19][20][21] This is because the chiral center at the carbon bearing the methyl group is not affected during the reduction of the hydroxyl group. This stereospecificity is a major reason why these precursors are highly sought after for illicit production. A patented industrial process describes an efficient deoxygenation of N-acylated ephedrine derivatives using a Raney Nickel catalyst, providing a safer and more controlled alternative to the Ogata method for producing the optically pure isomer.[18][19][20][21]

Conclusion

The synthesis of methamphetamine has evolved significantly since its discovery in 1893. The earliest methods, relying on the reduction of the natural precursor ephedrine, were notable for their stereospecificity and directness. The subsequent development of the Leuckart reaction, utilizing the synthetic precursor P2P, represented a major shift towards fully synthetic production, freeing the process from the constraints of natural product availability. The further refinement to milder, more selective, and higher-yielding reductive amination techniques marks the maturation of the synthesis into a versatile and efficient chemical transformation. This history not only mirrors the broader advancements in organic synthesis over the past century but also highlights the constant interplay between chemical innovation, pharmaceutical development, and regulatory control.

References

[3] Wikipedia. (n.d.). History and culture of substituted amphetamines. Retrieved February 15, 2026, from [4] TD Consultancy. (n.d.). A Brief History of Amphetamine & Methamphetamine. Retrieved February 15, 2026, from [5] Schwarcz, J. (2017, March 20). Birth of Amphetamine. McGill University Office for Science and Society. Retrieved February 15, 2026, from [22] Reddit. (2020, April 27). ELI5: Where does Amphetamine come from? Retrieved February 15, 2026, from [23] Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (n.d.). Amphetamine, past and present – a pharmacological and clinical perspective. PMC. Retrieved February 15, 2026, from [18] Google Patents. (n.d.). EP1828105B1 - A process for the preparation of R-(-)-N, alpha-dimethylphenethylamine (levmetamfetamine) or S-(+). Retrieved February 15, 2026, from [24] Fvs. (n.d.). Amphetamine Leuckart Synthesis. Retrieved February 15, 2026, from [6] UNODC. (n.d.). Recommended methods for testing amphetamine and methamphetamine. Retrieved February 15, 2026, from [8] MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved February 15, 2026, from [19] WIPO Patentscope. (n.d.). WO/2006/067794 A PROCESS FOR THE PREPARATION OF R-(-)-N, α-DIMETHYLPHENETHYLAMINE (LEVMETAMFETAMINE) OR S-(+). Retrieved February 15, 2026, from [11] Google Patents. (n.d.). US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines. Retrieved February 15, 2026, from [20] EPO. (2008, September 3). A PROCESS FOR THE PREPARATION OF R-(-)-N, ALPHA-DIMETHYLPHENETHYLAMINE (LEVMETAMFETAMINE) OR S-(+). Retrieved February 15, 2026, from [9] Patsnap. (n.d.). Preparation method of amphetamine - Eureka. Retrieved February 15, 2026, from [21] Google Patents. (n.d.). US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+). Retrieved February 15, 2026, from [25] ResearchGate. (n.d.). Review: Synthetic Methods for Amphetamine. Retrieved February 15, 2026, from [10] Google Patents. (n.d.). CN107011177A - The preparation method of amphetamine. Retrieved February 15, 2026, from [26] ResearchGate. (n.d.). Simplified Leuckart reaction of the marker P1P identified in BMK... Retrieved February 15, 2026, from [14] Thieme. (n.d.). Synthesis of N-Methyl Secondary Amines. Retrieved February 15, 2026, from [15] Wikipedia. (n.d.). Hofmann rearrangement. Retrieved February 15, 2026, from [7] Wikipedia. (n.d.). Phenylacetone. Retrieved February 15, 2026, from [16] Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement. Retrieved February 15, 2026, from [17] Quimicaorganica.org. (n.d.). Amine synthesis by Hofmann rearrangement. Retrieved February 15, 2026, from [12] Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 15, 2026, from [13] The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved February 15, 2026, from [1] Wikipedia. (n.d.). Amphetamine. Retrieved February 15, 2026, from [2] Wikipedia. (n.d.). Methamphetamine. Retrieved February 15, 2026, from

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Exploratory

The Compass of Affinity: A Technical Guide to Receptor Binding of (1-Amino-3-phenylpropan-2-yl)(methyl)amine Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The (1-Amino-3-phenylpropan-2-yl)(methyl)amine scaffold, a core structure in many psychoactive compounds including amphetamine and...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The (1-Amino-3-phenylpropan-2-yl)(methyl)amine scaffold, a core structure in many psychoactive compounds including amphetamine and its analogs, represents a critical area of research in neuropharmacology and medicinal chemistry. The therapeutic potential and abuse liability of these derivatives are intrinsically linked to their binding affinity and selectivity for monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This technical guide provides an in-depth exploration of the principles and methodologies for characterizing the receptor binding affinity of this chemical series. We will delve into the strategic considerations for chemical synthesis, provide validated, step-by-step protocols for radioligand binding assays, discuss the application of Surface Plasmon Resonance (SPR) for kinetic analysis, and explore the downstream signaling consequences of these binding events. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel central nervous system agents targeting monoamine transporters.

Introduction: The Significance of the Phenethylamine Scaffold

Subtle structural modifications to the phenethylamine framework can dramatically alter a compound's pharmacological profile, leading to a wide spectrum of effects ranging from therapeutic (e.g., in ADHD and narcolepsy) to hallucinogenic or entactogenic.[1] The primary molecular targets for many of these derivatives are the plasma membrane monoamine transporters.[2][3] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby controlling the magnitude and duration of monoaminergic neurotransmission.[2][3]

Compounds that interact with these transporters can act as either inhibitors (blockers) of reuptake or as substrates that induce reverse transport (efflux), leading to a significant increase in extracellular monoamine concentrations.[2][4] The relative affinity and activity at each of the three transporters (DAT, NET, and SERT) are key determinants of a drug's overall effect. For instance, a higher potency at DAT versus SERT is often associated with a higher potential for abuse, while greater potency at SERT can be characteristic of antidepressant or anxiolytic properties.[5] Therefore, the precise and reproducible measurement of receptor binding affinity is a cornerstone of drug discovery and development in this chemical space.

Foundational Principles of Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand (the drug molecule) and its receptor (the transporter). It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki or Kd value signifies a higher binding affinity. Radioligand binding assays are the gold standard for determining these values.[6] These assays are versatile, sensitive, and can be adapted for high-throughput screening.[6]

The core principle involves a competition between a radiolabeled ligand with known high affinity for the target receptor and an unlabeled test compound. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Chemical Synthesis Strategies

The synthesis of (1-Amino-3-phenylpropan-2-yl)(methyl)amine derivatives with specific stereochemistry is crucial, as the chirality at the α- and β-carbons can significantly influence receptor affinity and functional activity. Several synthetic strategies can be employed.

Asymmetric Synthesis from Chiral Precursors

One common approach involves the use of chiral precursors, such as pseudoephedrine, to introduce the desired stereochemistry.

Example Protocol: Synthesis of a Chiral N-acetamide Derivative from Pseudoephedrine [7]

  • Step 1: Preparation of 2-chloro-N-o-tolylacetamide. React m-toluidine with chloroacetyl chloride.

  • Step 2: N-Alkylation. In a 50 ml round-bottom flask, combine 2-chloro-N-o-tolylacetamide (1.0 mmol) and potassium carbonate (1.0 mmol).

  • Step 3: Addition of Chiral Precursor. Add N,N-dimethylformamide (2 ml) and pseudoephedrine (1.0 mmol).

  • Step 4: Reaction. Place the mixture in an ultrasonic water bath and stir at 80°C for 2 hours, monitoring progress by thin-layer chromatography (TLC).

  • Step 5: Work-up. After completion, pour the reaction mixture into ethyl acetate (20 ml) and wash twice with water (20 ml).

  • Step 6: Isolation. Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Step 7: Purification. Recrystallize the crude product from acetone to yield the final compound.

Enzymatic Synthesis

Biocatalytic methods using transaminases offer an environmentally friendly and highly stereoselective route to chiral amines from prochiral ketones.[8] This approach can be advantageous for producing enantiomerically pure compounds.

Experimental Workflow for Determining Receptor Binding Affinity

The following sections provide detailed protocols for conducting radioligand binding assays for the monoamine transporters. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Preparation of Receptor Membranes

The source of the receptors can be either cultured cells stably expressing the human recombinant transporters (hDAT, hNET, or hSERT) or tissue homogenates from specific brain regions rich in these transporters (e.g., rat striatum for DAT).

Protocol: Membrane Preparation from Transfected Cells

  • Cell Culture: Grow HEK293 cells stably expressing the human transporter of interest to confluency.

  • Harvesting: Scrape cells into ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.

  • Pelleting Membranes: Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

  • Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.

  • Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard assay such as the BCA assay.

Radioligand Binding Assay: A Self-Validating System

A well-designed binding assay includes controls to ensure the reliability of the data.

cluster_0 Assay Components cluster_1 Assay Wells cluster_2 Data Analysis Membranes Receptor Membranes Total_Binding Total Binding (Membranes + Radioligand) Membranes->Total_Binding NSB Non-Specific Binding (Membranes + Radioligand + NSB Determinant) Membranes->NSB Competition Competition (Membranes + Radioligand + Test Compound) Membranes->Competition Radioligand Radioligand (e.g., [3H]WIN 35,428 for DAT) Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition Test_Compound Test Compound (Varying Concentrations) Test_Compound->Competition NSB_Determinant Non-Specific Binding Determinant (e.g., 10 µM Cocaine) NSB_Determinant->NSB Specific_Binding Specific Binding = Total - NSB Total_Binding->Specific_Binding Subtract NSB->Specific_Binding Subtract IC50_Curve Plot % Specific Binding vs. [Test Compound] Competition->IC50_Curve Generate Specific_Binding->IC50_Curve Generate Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Curve->Ki_Calculation Determine IC50

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for DAT

  • Preparation: On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Plate Setup: In a 96-well plate, set up the following in a final volume of 250 µL per well, in triplicate:

    • Total Binding: 150 µL membranes, 50 µL of radioligand (e.g., [³H]WIN 35,428 at a concentration near its Kd), and 50 µL of assay buffer.

    • Non-specific Binding (NSB): 150 µL membranes, 50 µL of radioligand, and 50 µL of a high concentration of a non-specific binding determinant (e.g., 10 µM cocaine).

    • Competition: 150 µL membranes, 50 µL of radioligand, and 50 µL of varying concentrations of the test compound (typically 11 concentrations ranging from 0.1 nM to 1 µM).[5]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., in Prism® software) to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quality Control and Troubleshooting

Ensuring the integrity of your data is paramount. Regular quality control checks and a systematic approach to troubleshooting are essential.

Issue Potential Cause Troubleshooting Steps
High Non-Specific Binding - Radioligand sticking to filters or wells- Receptor concentration too high- Optimize blocking agents (e.g., BSA) in the assay buffer.- Reduce incubation time and/or temperature.- Increase the number and volume of wash steps.- Titrate the receptor concentration to the lowest level that provides a robust signal.[9]
Low Specific Binding - Degraded receptor or radioligand- Incorrect assay conditions (pH, ionic strength)- Inaccurate radioligand concentration- Verify receptor integrity (e.g., via Western blot).- Check the expiration date and specific activity of the radioligand.- Optimize assay buffer conditions.- Confirm the accuracy of radioligand dilutions.[9]
Poor Reproducibility - Inconsistent pipetting or sample handling- Assay drift over time- Reagent variability- Ensure all personnel are properly trained.- Include quality control samples in every assay run.- Qualify new lots of critical reagents (e.g., membrane preparations, radioligands).[10]

Advanced Technique: Surface Plasmon Resonance (SPR)

While radioligand binding assays provide equilibrium affinity data, SPR offers real-time kinetic information, allowing for the determination of both the association rate constant (ka) and the dissociation rate constant (kd).[11] The equilibrium dissociation constant (KD) can then be calculated as kd/ka.

In a typical SPR experiment for this class of compounds, the transporter protein is immobilized on a sensor chip, and the small molecule derivative is flowed over the surface as the analyte.[12]

cluster_0 SPR Experimental Phases cluster_1 Data Output & Analysis Immobilization Ligand Immobilization (e.g., Transporter Protein) Association Analyte Association (Test Compound Injection) Immobilization->Association Flow Analyte Dissociation Analyte Dissociation (Buffer Flow) Association->Dissociation Flow Buffer Sensorgram Real-time Sensorgram (Response Units vs. Time) Association->Sensorgram Regeneration Surface Regeneration Dissociation->Regeneration Inject Regeneration Solution Dissociation->Sensorgram Regeneration->Immobilization Ready for next cycle Kinetic_Fit Fit Data to Kinetic Model (e.g., 1:1 Langmuir) Sensorgram->Kinetic_Fit Rate_Constants Determine ka, kd, and KD Kinetic_Fit->Rate_Constants

Caption: Generalized workflow for an SPR experiment.

Best Practices for SPR with Small Molecules:

  • Minimize Mass Transport Limitation: Since small molecules have high diffusion rates, mass transport limitation can be a concern. To mitigate this, use a lower density of the immobilized ligand and a higher flow rate for the analyte.[13][14]

  • Reference Surface: Always use a reference flow cell (e.g., a deactivated surface or one with an irrelevant protein) to subtract bulk refractive index changes and non-specific binding.[13]

  • Analyte Quality: Ensure the purity and accurate concentration of the small molecule analyte, as impurities can lead to artifacts in the sensorgram.

Structure-Activity Relationships and Quantitative Data

The binding affinity of (1-Amino-3-phenylpropan-2-yl)(methyl)amine derivatives is highly sensitive to structural modifications. The following table summarizes representative binding data for amphetamine and related compounds at human monoamine transporters.

CompoundDAT Ki (μM)NET Ki (μM)SERT Ki (μM)Selectivity ProfileReference
d-Amphetamine0.640.0738NET > DAT >> SERT[11]
Methamphetamine~0.6~0.1~20-40NET > DAT >> SERT[11]
MDMA8.291.192.41NET ≈ SERT > DAT[11]
Cocaine~0.2-0.7~0.2-0.7~0.2-0.7Non-selective[11]
Methylphenidate~0.1~0.1~100DAT ≈ NET >> SERT[11]

Note: Ki values can vary between studies due to differences in experimental conditions (e.g., receptor source, radioligand, buffer composition). The data presented are for comparative purposes.

Downstream Signaling Consequences

The interaction of these derivatives with monoamine transporters is not limited to simple binding. Substrate-like compounds, such as amphetamine, trigger a cascade of intracellular signaling events that lead to transporter trafficking (internalization) and efflux.

Amphetamine entry into the neuron leads to the activation of protein kinase C (PKC) and Rho GTPase.[2][15] This signaling cascade is believed to facilitate the reverse transport of dopamine and also leads to the internalization of the dopamine transporter from the cell surface, a process that modulates the long-term effects of the drug.[1][15]

cluster_cell Presynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters cell via PKC Protein Kinase C (PKC) DAT->PKC Activates RhoA RhoA GTPase DAT->RhoA Activates Efflux Dopamine Efflux PKC->Efflux Promotes Internalization DAT Internalization (Endocytosis) RhoA->Internalization Mediates

Caption: Simplified signaling pathway of amphetamine-induced DAT modulation.

Conclusion

The characterization of receptor binding affinity for (1-Amino-3-phenylpropan-2-yl)(methyl)amine derivatives is a multi-faceted process that requires a strong foundation in chemical synthesis, rigorous application of biochemical assays, and a nuanced understanding of the underlying pharmacology. This guide has provided a framework for approaching this research, from the synthesis of chiral compounds to the detailed execution and troubleshooting of radioligand binding and SPR assays. By adhering to these principles and protocols, researchers can generate high-quality, reproducible data that will be instrumental in elucidating the complex structure-activity relationships of this important class of neuromodulators and in the development of safer and more effective therapeutics.

References

  • Robertson, S. D., et al. (2009). A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters. Molecular Neurobiology, 39(1), 73-82. [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

  • Hasenhuett, L., et al. (2007). Simple transporter trafficking model for amphetamine-induced dopamine efflux. Journal of Theoretical Biology, 247(2), 346-357. [Link]

  • Virginia Commonwealth University. (n.d.). The Role of human Dopamine Transporter Threonine 261 and Serine 262 in Amphetamine Regulation of Transporter Function and Surface. VCU Scholars Compass. [Link]

  • Wheeler, D. S., et al. (2015). Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine. Proceedings of the National Academy of Sciences, 112(49), E6576-E6585. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). LinkedIn. [Link]

  • Range of previously reported IC 50 values for neurotransmitter uptake inhibition. ResearchGate. [Link]

  • DeSilva, B., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal, 21(4), 74. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology, 70(S-1), S58-S66. [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the potencies of five psychostimulant drugs on inhibiting the transporters for dopamine, norepinephrine and serotonin in human and mouse cells. BMC Pharmacology, 6(1), 4. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. [Link]

  • Saha, K., et al. (2020). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 20(4), 250-276. [Link]

  • Sartorius. (2022, April 14). Best Practice Guide: Minimize Artifacts. Sartorius. [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. BindingDB. [Link]

  • Sun, B., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Protein-Protein Interactions (pp. 235-245). Humana, New York, NY. [Link]

  • Torambetov, B., et al. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 7), 863-866. [Link]

  • Nicoya Lifesciences. (2023, May 19). Top 10 tips for high quality SPR data. SPR Guide. [Link]

  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. Rapid Novor. [Link]

  • Torambetov, B., et al. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. IUCrData, 10(7), x250578. [Link]

  • CONICET Digital. (n.d.). Synthesis of new chiral 1,3-aminoalcohols derived from levoglucosenone and their application in asymmetric alkylations. CONICET Digital. [Link]

  • Rios-Lombardía, N., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 11(8), 984. [Link]

Sources

Protocols & Analytical Methods

Method

High-performance liquid chromatography (HPLC) methods for (1-Amino-3-phenylpropan-2-yl)(methyl)amine

Application Note: HPLC Strategies for the Analysis of (1-Amino-3-phenylpropan-2-yl)(methyl)amine Introduction & Molecule Analysis This application note details high-performance liquid chromatography (HPLC) protocols for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Strategies for the Analysis of (1-Amino-3-phenylpropan-2-yl)(methyl)amine

Introduction & Molecule Analysis

This application note details high-performance liquid chromatography (HPLC) protocols for the separation and quantification of (1-Amino-3-phenylpropan-2-yl)(methyl)amine .

Chemically, this molecule is a vicinal diamine with a phenylpropyl backbone.[1] It is structurally significant as a chiral auxiliary, a pharmaceutical intermediate, and a potential impurity in the synthesis of amphetamine-type stimulants.[1] Its analysis presents specific chromatographic challenges:

  • High Basicity: The presence of both a primary amine (C1) and a secondary methylamine (C2) results in high pKa values (estimated pKa₁ ~9.8, pKa₂ ~10.6). At standard acidic pH (2–3), both nitrogens are protonated, leading to severe peak tailing on traditional silica-based C18 columns due to secondary silanol interactions.[1]

  • Low UV Absorbance: The molecule lacks extended conjugation, relying solely on the phenyl ring for UV absorption. Detection is limited to low wavelengths (210–220 nm) or weak bands at 254 nm.

  • Polarity: The double protonation makes the molecule highly polar, often resulting in poor retention (elution near the void volume) in standard Reversed-Phase (RP) conditions.

To address these challenges, this guide presents three distinct methodologies:

  • Method A (High pH RP-HPLC): The robust, modern standard for basic amines.

  • Method B (Ion-Pair Chromatography): A traditional approach for labs restricted to acidic mobile phases.

  • Method C (Pre-Column Derivatization): For trace-level analysis requiring high sensitivity.

Method Selection Decision Tree

The following logic gate assists in selecting the optimal protocol for your specific analytical needs.

MethodSelection Start START: Define Analytical Goal Sensitivity Is Trace Level Sensitivity (< 1 ppm) Required? Start->Sensitivity MS_Avail Is LC-MS Compatible? Sensitivity->MS_Avail No (Assay/Purity) Method_C METHOD C: Derivatization (OPA/FMOC) (High Sensitivity/Fluorescence) Sensitivity->Method_C Yes (Trace) High_pH_Col Is High-pH Hybrid Column Available? MS_Avail->High_pH_Col Yes or No Method_A METHOD A: High pH RP-HPLC (Best Balance of Shape & Ease) High_pH_Col->Method_A Yes Method_B METHOD B: Ion-Pair HPLC (Legacy/QC Method) High_pH_Col->Method_B No (Only Standard C18)

Figure 1: Decision matrix for selecting the appropriate HPLC methodology based on sensitivity needs and column availability.

Method A: High pH Reversed-Phase (Recommended)

Principle: By operating at pH 10–11 (above the pKa of the amines), the analyte remains in its neutral (free base) form. This eliminates cationic repulsion, increases hydrophobicity (improving retention), and suppresses silanol ionization, resulting in sharp, symmetrical peaks.[1]

Critical Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini) designed to withstand high pH.[1] Standard silica dissolves above pH 8.

Protocol Parameters
ParameterSpecification
Column Hybrid C18 (e.g., XBridge BEH C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer for basic amines)
Detection UV @ 215 nm (Primary), 254 nm (Secondary confirmation)
Injection Vol 5–10 µL
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Start Gradient
12.060Elution of Main Peak
15.095Wash
17.095Hold Wash
17.15Re-equilibration
22.05End Run

Technical Insight: Ammonium bicarbonate is volatile, making this method fully LC-MS compatible.[1] If using UV only, phosphate buffer (pH 10) can be used for a flatter baseline, but it is non-volatile.[1]

Method B: Ion-Pair Chromatography (Legacy)

Principle: If high-pH stable columns are unavailable, an Ion-Pair Reagent (IPR) such as Sodium Octanesulfonate is added to an acidic mobile phase. The sulfonate anion forms a neutral ion-pair with the protonated amine, allowing retention on a standard C18 column.

Protocol Parameters
ParameterSpecification
Column Standard End-capped C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate (pH 3.0) + 10 mM Sodium 1-Octanesulfonate
Mobile Phase B Acetonitrile
Mode Isocratic (Recommended for Ion-Pair stability)
Ratio 70% Buffer / 30% Acetonitrile (Adjust based on retention)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm

Caution: Ion-pair reagents require long equilibration times (approx. 50–100 column volumes) and are essentially "permanent" modifiers of the column. Dedicate a specific column to this method. Do not use with LC-MS.

Method C: Pre-Column Derivatization (High Sensitivity)

Principle: For trace analysis (e.g., cleaning validation or impurity profiling), the weak UV absorbance is insufficient.[1] Derivatization with OPA (o-phthalaldehyde) targets the primary amine, while FMOC-Cl targets both primary and secondary amines, creating highly fluorescent derivatives.

Reagent: OPA/3-MPA (3-mercaptopropionic acid). Target: Primary amine at C1 position.

Derivatization Protocol (Automated or Manual)
  • Reagent Prep: Dissolve 10 mg OPA in 1 mL Methanol. Add 9 mL 0.4 M Borate Buffer (pH 10.2). Add 20 µL 3-mercaptopropionic acid.

  • Reaction: Mix 10 µL Sample + 10 µL Reagent.

  • Wait: 1 minute at room temperature (Reaction is instantaneous).

  • Inject: Immediately (Derivatives can be unstable; automated in-needle derivatization is preferred).

HPLC Parameters (Derivatized)
ParameterSpecification
Column C18 Rapid Resolution (e.g., 4.6 x 100 mm, 2.7 µm)
Mobile Phase A 20 mM Sodium Acetate (pH 7.2)
Mobile Phase B Acetonitrile
Detection Fluorescence (FLD): Ex 340 nm / Em 450 nm
Sensitivity < 10 ppb (LOD)

Experimental Workflow & Quality Control

To ensure data integrity, the following workflow should be strictly adhered to.

Workflow SamplePrep Sample Prep (Dissolve in 50:50 MeOH:H2O) SystemSuit System Suitability (Inj. Standard 5x) SamplePrep->SystemSuit Check Check Criteria: RSD < 2.0% Tailing < 1.5 SystemSuit->Check Check->SystemSuit Fail (Troubleshoot) RunSamples Run Samples (Bracket with Stds) Check->RunSamples Pass Calc Data Calculation RunSamples->Calc

Figure 2: Standard Operating Procedure (SOP) workflow for routine analysis.

System Suitability Criteria
  • Resolution (Rs): > 2.0 between the main peak and any synthesis byproducts (e.g., mono-amine impurities).

  • Tailing Factor (Tf): < 1.5 (Critical for basic amines; if > 1.5, increase buffer concentration or pH).

  • Precision: %RSD of peak area < 2.0% for n=5 injections.

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • Thermo Fisher Scientific. (2021). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Foundational text for Ion-Pairing and pH control strategies).

Sources

Method

Handling and storage requirements for (1-Amino-3-phenylpropan-2-yl)(methyl)amine

Application Note: Technical Guide for Handling, Storage, and Stability of (1-Amino-3-phenylpropan-2-yl)(methyl)amine Part 1: Executive Summary & Physicochemical Profile (1-Amino-3-phenylpropan-2-yl)(methyl)amine (CAS: Ge...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide for Handling, Storage, and Stability of (1-Amino-3-phenylpropan-2-yl)(methyl)amine

Part 1: Executive Summary & Physicochemical Profile

(1-Amino-3-phenylpropan-2-yl)(methyl)amine (CAS: Generic structure class C10H16N2) is a vicinal diamine featuring both a primary amine (-NH₂) and a secondary methylamine (-NHMe) flanking a chiral center on a phenyl-propyl backbone.[1] This structural motif renders the compound highly valuable as a chiral auxiliary or intermediate in peptidomimetic drug design.

However, this specific functional arrangement creates a "perfect storm" for instability: the primary amine is kinetically rapid at absorbing atmospheric CO₂ (carbamylation), while the benzylic position introduces susceptibility to oxidative degradation. This guide defines the rigorous protocols required to maintain >98% purity during storage and handling.

Table 1: Physicochemical Characterization & Hazard Profile
PropertySpecification / Characteristic
Chemical Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol
Physical State (Free Base) Viscous oil or low-melting solid (Colorless to pale yellow).[1]
Physical State (Salt) White crystalline solid (Hygroscopic).[1]
pKa (Predicted) ~9.5 (Primary amine), ~10.2 (Secondary amine).[1]
Solubility Soluble in MeOH, DCM, DMSO. Sparingly soluble in non-polar alkanes.
Primary Hazards Corrosive (Skin/Eye burns), Hygroscopic , Air-Sensitive .[1]
Critical Instability Rapid formation of carbamates upon exposure to air; oxidative yellowing.

Part 2: Critical Stability Factors (The "Why")

To ensure scientific integrity, researchers must understand the causality behind the degradation of this molecule.

1. The Carbamylation Trap (CO₂ Sensitivity) The primary amino group at the C1 position acts as a potent nucleophile.[1] Upon contact with atmospheric CO₂, it undergoes a reversible reaction to form a carbamic acid, which stabilizes as a carbamate salt (often seen as a white crust on caps).[1]

  • Mechanism:[1][2][3][4][5][6]

    
    [1]
    
  • Impact: This alters the stoichiometry of reactions. A weighed mass of 100 mg may effectively contain only 85 mg of active amine and 15 mg of carbamate salt.

2. Hygroscopicity & Hydrolysis As a diamine, the molecule avidly scavenges moisture from the air. Water acts as a catalyst for further degradation and makes accurate weighing impossible without a glovebox.

3. Benzylic Oxidation The methylene group adjacent to the phenyl ring (benzylic position) is susceptible to radical autoxidation, particularly if the sample is stored in clear glass under light. This manifests as a color shift from colorless to yellow/brown.

Part 3: Storage Architecture

The following protocol is a self-validating system designed to minimize the thermodynamic drivers of degradation.

Protocol A: Long-Term Storage Strategy

Objective: Maintain purity >98% for >12 months.

  • Container Selection:

    • Primary: Amber Borosilicate Glass Vial (Type I). Reason: Blocks UV light to prevent photo-oxidation.[1]

    • Seal: PTFE (Teflon)-lined screw cap or crimp top.[1] Avoid: Polyethylene (PE) liners, which are permeable to O₂ and moisture over time.[1]

    • Headspace: Must be backfilled with Argon (Ar) or Nitrogen (N₂).[1] Argon is preferred as it is heavier than air and forms a better "blanket" over the oil/solid.

  • Temperature Control:

    • Free Base: Store at -20°C (Freezer) . The low temperature kinetically inhibits oxidation and carbamate formation.

    • Salt Form (HCl/Tartrate): May be stored at 2-8°C (Refrigerator) with desiccant, but -20°C is optimal.[1]

  • Secondary Containment:

    • Place the primary vial inside a heat-sealed aluminized Mylar bag containing a packet of activated molecular sieves or silica gel.[1] This creates a double-barrier against moisture.[1]

Visualization: Storage Decision Logic

StorageLogic Start Incoming Material: (1-Amino-3-phenylpropan-2-yl)(methyl)amine FormCheck Identify Form Start->FormCheck FreeBase Free Base (Oil/Solid) FormCheck->FreeBase Salt Salt Form (HCl/TFA) FormCheck->Salt ActionBase CRITICAL: Purge Headspace (Ar) Seal with Parafilm Store at -20°C FreeBase->ActionBase ActionSalt Store with Desiccant 2-8°C Acceptable -20°C Preferred Salt->ActionSalt Secondary Secondary Containment: Sealed Mylar Bag + Desiccant ActionBase->Secondary ActionSalt->Secondary

Figure 1: Decision matrix for storage conditions based on chemical form. Free bases require stricter temperature and atmosphere controls.

Part 4: Handling & Aliquoting Protocols

Objective: Dispense material without breaking the "Chain of Inertness."

Protocol B: The Inert Transfer (Schlenk/Glovebox)[1]

Prerequisite: Do not open the stock bottle in the open laboratory atmosphere if humidity >30%.

Option 1: Glovebox (Preferred)

  • Transfer the sealed stock bottle into the antechamber.

  • Cycle vacuum/inert gas (N₂/Ar) at least 3 times.[1]

  • Open the bottle inside the box. Weigh the required amount into a reaction vial.

  • Reseal the stock bottle inside the box before removing.

Option 2: Schlenk Line (If Glovebox unavailable) [1]

  • Connect the stock flask to a Schlenk line providing positive Argon pressure.

  • Purge: Insert a long needle connected to the Argon line into the flask to flush the headspace.

  • Withdraw: Use a gas-tight syringe (glass preferred) to withdraw the liquid (if oil).[1]

  • Transfer: Inject directly into the reaction vessel which has been pre-purged with Argon.

  • Seal: Immediately wrap the stock container cap with Parafilm M® after removing the needle.

System Suitability Test (Self-Validation): Before committing the material to a high-value synthesis, perform the "Dissolution Test" :

  • Dissolve 10 mg of the amine in 0.5 mL of dry CDCl₃.

  • Observation: The solution should be clear. Turbidity or white precipitate indicates carbamate formation (insoluble in CDCl₃) or moisture contamination.[1]

Visualization: Handling Workflow

HandlingFlow Step1 1. Environmental Check Humidity < 40%? Step2_No STOP: Use Glovebox Only Step1->Step2_No No Step2_Yes Proceed with Schlenk Technique Step1->Step2_Yes Yes Step3 2. Argon Purge (Positive Pressure) Step2_Yes->Step3 Step4 3. Rapid Transfer (Gas-tight Syringe) Step3->Step4 Step5 4. Reseal & Parafilm Step4->Step5

Figure 2: Operational workflow for handling hygroscopic amines. High humidity mandates glovebox usage to prevent immediate degradation.

Part 5: Quality Assurance & Disposal

Quality Verification (NMR)

To verify the integrity of stored material:

  • ¹H NMR (CDCl₃): Look for a broad singlet shift or new peaks near 5.0-6.0 ppm (carbamate N-H) or splitting of the methyl signals, which indicates carbamate salt formation.[1]

  • Visual Inspection:

    • Pass: Colorless to very pale yellow oil/solid.

    • Fail: Dark yellow/brown (Oxidation).[1] White crust on threads (Carbamate).[1]

Emergency & Disposal
  • Spills: Neutralize with dilute acetic acid or sodium bisulfate before absorbing with vermiculite. Do not use paper towels (exothermic reaction risk).[1]

  • Disposal: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides emission).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Diamine Derivatives.[1] Retrieved from [Link][1]

  • Royal Society of Chemistry. Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. Retrieved from [Link]

  • TutorChase. Handling Hygroscopic Solutes in the Laboratory: Best Practices. Retrieved from [Link]

  • Vesta Nutra. 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • American Chemical Society (ACS). Organic Carbamates in Drug Design and Medicinal Chemistry.[1] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving peak tailing in HPLC analysis of (1-Amino-3-phenylpropan-2-yl)(methyl)amine

Topic: Resolving Peak Tailing in (1-Amino-3-phenylpropan-2-yl)(methyl)amine Analysis Executive Summary: The Analyte Challenge Analyte: (1-Amino-3-phenylpropan-2-yl)(methyl)amine Class: Phenyl-substituted Diamine Physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in (1-Amino-3-phenylpropan-2-yl)(methyl)amine Analysis

Executive Summary: The Analyte Challenge

Analyte: (1-Amino-3-phenylpropan-2-yl)(methyl)amine Class: Phenyl-substituted Diamine Physicochemical Profile:

  • Dual Basicity: Unlike simple mono-amines (e.g., amphetamine), this molecule possesses two basic centers: a primary amine on C1 and a secondary methylamine on C2.

  • pKa Estimation: Both amine groups likely exhibit pKa values between 9.0 and 10.5. At standard chromatographic pH (2–8), this molecule exists as a dication (doubly positively charged).

  • The Problem: The "Tailing Trap." The dual positive charge creates an exceptionally strong electrostatic attraction to residual silanols (Si-O⁻) on the silica surface of HPLC columns. This results in kinetic lag, manifesting as severe peak tailing (Asymmetry factor > 2.0).

Module 1: The Mechanism of Failure

To resolve the issue, we must first visualize the interaction causing the tailing. The tailing is not a "flow" problem; it is a "surface chemistry" problem.

Diagram 1: The Silanol Trap Mechanism

This diagram illustrates the kinetic lag caused by the "Stick-and-Slip" mechanism between the dicationic analyte and ionized silanols.

SilanolInteraction Analyte Analyte (Dication) (1-Amino-3-phenyl...) [++] Charge StationaryPhase C18 Stationary Phase (Hydrophobic Surface) Analyte->StationaryPhase Hydrophobic Retention (Desired) Silanol Residual Silanol (Si-O⁻) (Ionized Site) Analyte->Silanol Electrostatic Drag (CAUSE OF TAILING) MobilePhase Mobile Phase Flow (Kinetic Force) MobilePhase->Analyte Pushes Down Column Silanol->Analyte Slow Desorption

Caption: The analyte experiences two forces: the desired hydrophobic retention (green) and the undesired electrostatic "drag" from silanols (red), which causes the peak tail.

Module 2: The "High pH" Strategy (Gold Standard)

For diamines, the most effective strategy is to neutralize the analyte itself. By raising the pH above the pKa of the amines (pH > 10.5), you force the molecule into its neutral (uncharged) state.

Why this works:

  • Neutral Analyte: No positive charge = No interaction with silanols.

  • Increased Retention: The neutral molecule is more hydrophobic, interacting better with the C18 ligand, often improving separation from polar impurities.

Protocol A: High pH Method (Recommended)
  • Column Requirement: You CANNOT use a standard silica C18 column (it will dissolve at pH > 8). You must use a Hybrid Particle Column (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

    • Solvent B: Acetonitrile.

  • Gradient: 5% B to 95% B (Standard screening gradient).

Step-by-Step Implementation:

  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1L water. Add conc. Ammonium Hydroxide dropwise until pH reaches 10.5. Filter through 0.2 µm membrane.

  • Equilibration: Flush the hybrid column with 20 column volumes of the high pH buffer to ensure the surface charge is stabilized.

  • Temperature: Set column oven to 40°C (improves mass transfer for basic compounds).

Expert Note: Ammonium bicarbonate is volatile, making this method fully LC-MS compatible.

Module 3: The "Low pH" Strategy (Alternative)

If your detection method or column inventory prevents high pH work, you must suppress the silanols rather than the analyte.

Why this works: At pH < 3.0, silanols are protonated (Si-OH) and neutral. However, "acidic" silanols (isolated vicinal silanols) can still ionize. Therefore, you need a "Blocking Agent" or a "Chaotrope."

Protocol B: The "Chaotropic" Low pH Method

Standard Formic Acid is often too weak for diamines. You need Trifluoroacetic Acid (TFA) .

  • Mechanism: TFA acts as an ion-pairing agent. The Trifluoroacetate anion (CF3COO⁻) forms a neutral ion pair with the protonated amine, masking the positive charge.

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA.

    • Solvent B: Acetonitrile + 0.1% TFA.[1]

Data Comparison: Modifier Effects on Peak Symmetry

ModifierpHMechanismExpected Tailing Factor (Tf)MS Compatibility
Formic Acid ~2.7pH Suppression only1.8 - 2.5 (Poor)Excellent
TFA (0.1%) ~2.0pH Suppression + Ion Pairing1.1 - 1.3 (Good)Suppresses Ionization (Bad for MS)
Ammonium Hydroxide 10.5Analyte Neutralization1.0 - 1.1 (Excellent) Good
Triethylamine (TEA) ~7.0Silanol Blocker (Sacrificial Base)1.2 - 1.5 (Fair)Incompatible (Contaminates MS)
Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose persistent tailing issues.

TroubleshootingTree Start Problem: Peak Tailing > 1.5 CheckpH Is Mobile Phase pH > 10? Start->CheckpH Yes Yes CheckpH->Yes Yes No No CheckpH->No No LoadCheck Check Sample Load. Is injected mass > 1µg? Yes->LoadCheck ModifierCheck Are you using TFA? No->ModifierCheck Overload Column Overload. Dilute Sample 1:10. LoadCheck->Overload Yes Aging Column Aging (Void). Reverse flush or replace. LoadCheck->Aging No SwitchTFA Switch from Formic to 0.1% TFA (Masks Charge) ModifierCheck->SwitchTFA No ColType Check Column Type. Is it 'Base Deactivated'? ModifierCheck->ColType Yes NewCol Switch to Hybrid or Polar-Embedded C18 ColType->NewCol No

Caption: Diagnostic workflow for isolating the root cause of asymmetry: pH chemistry, mass overload, or stationary phase choice.

Frequently Asked Questions (FAQ)

Q1: I am using LC-MS and cannot use TFA due to signal suppression. What is my alternative to High pH?

  • Answer: Use Difluoroacetic Acid (DFA) or Ammonium Formate at high concentration (10mM - 20mM).

    • Why: DFA provides the ion-pairing benefit of TFA with significantly less MS signal suppression. Alternatively, high ionic strength (20mM Ammonium Formate) creates a "salt shield" around the silanols, reducing the Debye length and minimizing electrostatic interaction [1].

Q2: My peak is tailing, but also splitting at the top. Is this the same issue?

  • Answer: No. A "split" peak usually indicates a physical void at the head of the column or an injection solvent mismatch.

    • Test: If the analyte is dissolved in 100% Acetonitrile but the starting gradient is 95% Water, the analyte precipitates or travels faster than the mobile phase initially. Dissolve your sample in the starting mobile phase (e.g., 95% Water / 5% ACN).

Q3: Can I use a "Polar Embedded" column?

  • Answer: Yes. Polar-embedded columns (e.g., Amide-C18) have a functional group that shields surface silanols and provides a "water layer" near the surface. This is an excellent choice if you are restricted to pH 3-7 range.

References
  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, charged and polar compounds in hydrophilic interaction liquid chromatography and reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Agilent Application Notes. Link

  • Phenomenex. (2025). High pH HPLC Columns for Superior Separation (Gemini/Kinetex EVO). Phenomenex Technical Guide. Link

  • Waters Corporation. Effect of pH on the Retention of Basic Compounds. Waters Application Library. Link

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (1-Amino-3-phenylpropan-2-yl)(methyl)amine

Executive Summary & Chemical Vulnerability Profile (1-Amino-3-phenylpropan-2-yl)(methyl)amine is a vicinal diamine (1,2-diamine) featuring a hydrophobic phenyl tail. Its stability profile is governed by three competing d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Vulnerability Profile

(1-Amino-3-phenylpropan-2-yl)(methyl)amine is a vicinal diamine (1,2-diamine) featuring a hydrophobic phenyl tail. Its stability profile is governed by three competing degradation mechanisms: Oxidative Deamination , Carbamate Formation , and Surface Adsorption .

Unlike simple amines, the 1,2-diamine motif creates a "chelation pocket" that can bind trace metals (Fe²⁺, Cu²⁺), significantly accelerating oxidative degradation. Furthermore, its amphiphilic nature (hydrophobic phenyl group + hydrophilic amines) leads to aggressive adsorption to standard laboratory plastics and glass, often mistaken for chemical degradation.

This guide provides the protocols required to decouple apparent degradation (adsorption) from chemical degradation (oxidation/reaction).

Diagnostic Flowchart: Identify Your Issue

Before altering your protocol, use this logic flow to identify the root cause of your stability issue.

degradation_diagnosis Start Start: Observation Issue_Type What is the primary symptom? Start->Issue_Type Yellowing Yellowing / Discoloration Issue_Type->Yellowing Titer_Loss Loss of Concentration (No Color Change) Issue_Type->Titer_Loss Extra_Peaks New Peaks in LC-MS/NMR Issue_Type->Extra_Peaks Oxidation Cause: N-Oxidation / Radical Attack (Catalyzed by trace metals/light) Yellowing->Oxidation Adsorption Cause: Surface Adsorption (Sticking to container) Titer_Loss->Adsorption Carbamate Cause: CO2 Absorption (Carbamate/Urea formation) Extra_Peaks->Carbamate Cyclization Cause: Reaction with Ketones (Imidazolidine formation) Extra_Peaks->Cyclization Action_Ox Action: Add EDTA, Degas Solvents, Store under Argon Oxidation->Action_Ox Action_Ads Action: Switch to Silanized Glass or PP; Add 0.1% Formic Acid Adsorption->Action_Ads Action_Carb Action: Eliminate Headspace, Use Fresh Buffer Carbamate->Action_Carb Action_Cyc Action: Remove Acetone/Aldehydes from wash steps Cyclization->Action_Cyc

Figure 1: Diagnostic logic for differentiating between chemical degradation pathways and physical loss.

Troubleshooting Modules
Module A: Titer Loss (The "Sticky" Molecule Problem)

Symptom: The compound disappears from solution (low recovery) but shows no new impurity peaks. Mechanism: The hydrophobic phenyl ring drives the molecule to escape aqueous solution, while the positive charge interacts with silanols in glass. Solution:

Container MaterialSuitabilityNotes
Standard Borosilicate Glass 🔴 High Risk Strong ionic binding to silanol groups (Si-O⁻).
Polystyrene (PS) 🔴 High Risk Hydrophobic adsorption to the plastic surface.
Polypropylene (PP) 🟡 Moderate Better than PS, but hydrophobic loss still occurs.
Silanized Glass 🟢 Best Surface silanols are capped; prevents ionic binding.
Teflon (PTFE) 🟢 Excellent Chemically inert and low binding.

Corrective Protocol:

  • Acidify: Maintain solution pH < 6.0 using 0.1% Formic Acid or HCl. This ensures the amine is fully protonated (salt form), increasing solubility and reducing hydrophobic aggregation.

  • Add Organic Modifier: If compatible with your assay, add 5-10% Methanol or Acetonitrile to disrupt hydrophobic interactions with container walls [1].

Module B: Discoloration (The "Pink/Yellow" Shift)

Symptom: Solution turns pale yellow or pink over time. Mechanism: Oxidative deamination or N-oxide formation. As a 1,2-diamine, this molecule can chelate trace Iron (Fe) or Copper (Cu), which catalyze radical oxidation pathways [2]. Solution:

  • Chelation: Add 0.1 mM EDTA to buffers to sequester trace metals.

  • Degassing: Oxygen is the fuel; metals are the spark. Remove the fuel (see Protocol 1 below).

  • Light Protection: The benzylic position is photosensitive. Store in amber vials.

Module C: "Ghost" Peaks (The Solvent Trap)

Symptom: LC-MS shows a mass shift of +40 Da (Acetone adduct) or +44 Da (Carbamate). Mechanism:

  • Acetone/Ketones: 1,2-diamines react rapidly with ketones (even trace acetone from glassware washing) to form imidazolidines (5-membered rings). This is irreversible in many conditions [3].

  • CO2: Primary amines react with atmospheric CO2 to form carbamates. Solution:

  • Strict Solvent Control: Never use acetone to wash glassware intended for this compound. Rinse with Methanol.[1]

  • Headspace Management: Flush storage vials with Argon before closing.

Standard Operating Protocols (SOPs)
Protocol 1: Inert Solubilization System

Use this protocol for stock solution preparation (>1 mM).

  • Solvent Prep: Select a high-grade solvent (e.g., Anhydrous DMSO or Degassed Water).

  • Degassing: Sparge the solvent with Helium or Argon for 15 minutes using a fritted gas dispersion tube. Note: Sonication alone is insufficient for sensitive amines.

  • Weighing: Weigh the solid salt form (Hydrochloride or Fumarate) rather than the free base. The salt is significantly more resistant to oxidation.

  • Dissolution: Add solvent under a gentle stream of Argon.

  • Storage: Aliquot immediately into Silanized Amber Glass Vials . Flash freeze in liquid nitrogen if storing for >1 month.

Protocol 2: Recovery from Adsorbed Surfaces

If you suspect you have lost mass to the container walls:

  • Empty: Remove the bulk solution.

  • Rinse: Add a "Recovery Solvent" consisting of 80% Acetonitrile / 20% Water + 0.1% Formic Acid .

  • Vortex: Vortex vigorously for 30 seconds.

  • Analyze: Inject this rinse. If the peak area is significant, your primary loss mechanism is adsorption, not degradation.

Frequently Asked Questions (FAQ)

Q: Can I store the molecule in DMSO at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic. If the vial is opened frequently while cold, water condenses inside. Water + DMSO + Amine promotes hydrolysis and oxidation. Best Practice: Use single-use aliquots to avoid freeze-thaw cycles.

Q: Which salt form is most stable? A: The Dihydrochloride (2HCl) salt is generally the most stable. The protonation of both amine groups shuts down the lone pair electrons, preventing them from participating in oxidative or carbamate-forming reactions. Avoid the free base oil if possible.

Q: Why do I see a +12 Da peak in my mass spec? A: This is likely a Formaldehyde adduct (+12 Da for the methylene bridge formation/Schiff base). Formaldehyde is a common contaminant in PEG-based buffers or low-grade methanol. Ensure all solvents are LC-MS grade.

Q: Is the degradation temperature-dependent? A: Yes. Arrhenius kinetics apply. However, pH is a more critical variable than temperature for this specific molecule. Keeping the pH acidic (pH 4-6) stabilizes the molecule more effectively at room temperature than neutral pH does at 4°C.

References
  • vertexaisearch.cloud.google.com. (n.d.). Standard Water Generating Vials for Lipophilic Compounds. NIH. Retrieved October 26, 2025, from [Link]

    • Validation of adsorption mechanisms of hydrophobic amines to plastic vs. glass.
  • vertexaisearch.cloud.google.com. (n.d.). Safeguarding Amines from Oxidation by Enabling Technologies. OSTI. Retrieved October 26, 2025, from [Link]

    • Detailed mechanisms of amine oxidation catalyzed by metals and radical propag
  • vertexaisearch.cloud.google.com. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. Retrieved October 26, 2025, from [Link]

    • Structural insights into 1,2-diamine reactivity and cycliz
  • vertexaisearch.cloud.google.com. (n.d.). The Horror of Sample Adsorption to Containers. Shimadzu. Retrieved October 26, 2025, from [Link]

    • Practical guide on ionic vs. hydrophobic adsorption in HPLC analysis.

Sources

Troubleshooting

Technical Support Center: Improving Extraction Efficiency of (1-Amino-3-phenylpropan-2-yl)(methyl)amine from Plasma

Welcome to the technical support center for bioanalytical scientists and researchers. This guide is designed to provide in-depth, practical solutions for improving the extraction efficiency of (1-Amino-3-phenylpropan-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical scientists and researchers. This guide is designed to provide in-depth, practical solutions for improving the extraction efficiency of (1-Amino-3-phenylpropan-2-yl)(methyl)amine from plasma samples. As drug development professionals, we understand that robust and reproducible sample preparation is the cornerstone of reliable pharmacokinetic and toxicokinetic data. This resource synthesizes established methodologies with field-proven insights to help you navigate the complexities of bioanalysis, ensuring your methods are both efficient and compliant with regulatory standards such as those from the FDA and EMA.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing extraction methods for amine-containing compounds like (1-Amino-3-phenylpropan-2-yl)(methyl)amine from a complex matrix such as plasma.

Q1: What are the primary methods for extracting (1-Amino-3-phenylpropan-2-yl)(methyl)amine from plasma, and what are their key differences?

A1: The three primary techniques for extracting small molecules from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest and often quickest method. It involves adding a precipitating agent, typically an organic solvent like acetonitrile or an acid such as trichloroacetic acid, to the plasma sample. This denatures and precipitates the plasma proteins, which are then removed by centrifugation or filtration. The supernatant, containing the analyte, is then analyzed. While fast and inexpensive, PPT is the least selective method and can result in significant matrix effects due to the co-extraction of other plasma components.

  • Liquid-Liquid Extraction (LLE): LLE is a more selective technique that partitions the analyte between the aqueous plasma sample and an immiscible organic solvent.[6] By optimizing the pH of the aqueous phase and the choice of organic solvent, a high degree of purification can be achieved. For a basic compound like (1-Amino-3-phenylpropan-2-yl)(methyl)amine, adjusting the plasma pH to be more basic will neutralize the amine group, making it more soluble in an organic solvent.[7]

  • Solid-Phase Extraction (SPE): SPE is the most selective and powerful technique for sample clean-up.[8] It involves passing the plasma sample through a solid sorbent bed that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a different solvent. SPE cartridges are available with a variety of sorbent chemistries, including reversed-phase (e.g., C8, C18), ion-exchange, and mixed-mode, allowing for highly specific extraction methods.[9]

Q2: How does the pH of the plasma sample affect the extraction efficiency of (1-Amino-3-phenylpropan-2-yl)(methyl)amine?

A2: The pH of the sample is a critical parameter, particularly for LLE and SPE. (1-Amino-3-phenylpropan-2-yl)(methyl)amine is a basic compound due to its amine functional group. The charge state of the amine group is pH-dependent.

  • In acidic conditions (low pH): The amine group will be protonated (positively charged). This increases its polarity and water solubility, making it less likely to be extracted into a non-polar organic solvent during LLE.

  • In basic conditions (high pH): The amine group will be deprotonated (neutral). This decreases its polarity and makes it more soluble in an organic solvent, thus improving LLE recovery.[7]

For SPE, pH control is also crucial. For reversed-phase SPE, a neutral form of the analyte is generally preferred for retention on a non-polar sorbent. For ion-exchange SPE, the pH must be controlled to ensure the analyte and the sorbent have the appropriate charges for interaction.

Q3: What are "matrix effects," and how can they be minimized when analyzing plasma samples?

A3: Matrix effects are the alteration of the analytical signal of the analyte due to the presence of co-eluting, undetected components from the sample matrix (in this case, plasma). These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate and imprecise quantification.

Strategies to minimize matrix effects include:

  • Improving Sample Clean-up: More selective extraction methods like SPE are generally better at removing interfering matrix components than PPT.[6]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate the analyte from matrix components can significantly reduce matrix effects.

  • Use of an Internal Standard: A stable, isotopically labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant matrix effects.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Protein Precipitation (PPT) Troubleshooting

Q: My analyte recovery is low and inconsistent after PPT. What could be the cause?

A:

  • Incomplete Protein Precipitation: Ensure you are using an adequate ratio of precipitating solvent to plasma. A common starting point is a 3:1 or 4:1 ratio of acetonitrile to plasma.[10] Insufficient solvent may not fully precipitate the proteins, leading to a cloudy supernatant and potential analyte loss.

  • Analyte Co-precipitation: The analyte may be adsorbing to the precipitated proteins. Try a different precipitating solvent (e.g., methanol or acetone) or adjust the pH of the sample before adding the solvent.

  • Insufficient Mixing/Incubation: Ensure thorough vortexing of the sample and solvent mixture to allow for complete protein precipitation. A short incubation period on ice or at -20°C can sometimes improve precipitation.

Q: I'm observing significant ion suppression in my LC-MS/MS analysis after PPT. How can I fix this?

A:

  • Phospholipid Contamination: Phospholipids are a major cause of ion suppression in plasma samples. PPT is not very effective at removing them. Consider a post-precipitation clean-up step, such as passing the supernatant through a phospholipid removal plate or a simple SPE procedure.

  • High Salt Content: If you used a salt-based precipitation method, the high salt concentration in the final extract can cause ion suppression. A desalting step using SPE may be necessary.

  • Dilution: Dilute the supernatant before injection into the LC-MS/MS system. This can reduce the concentration of interfering matrix components.

Liquid-Liquid Extraction (LLE) Troubleshooting

Q: I'm experiencing emulsion formation during the extraction. What should I do?

A: Emulsions are a common problem in LLE and can lead to poor recovery and reproducibility.

  • Gentler Mixing: Instead of vigorous vortexing, try gentle inversion or rocking of the sample tube.

  • Centrifugation: Centrifuging the sample at a higher speed or for a longer duration can help to break the emulsion.

  • Addition of Salt: Adding a small amount of a salt like sodium chloride to the aqueous phase can increase its ionic strength and help to break the emulsion.

  • Solvent Choice: Some organic solvents are more prone to emulsion formation than others. Try a different extraction solvent.

Q: My recovery is still low even after optimizing the pH. What else can I try?

A:

  • Solvent Polarity: The polarity of your extraction solvent may not be optimal. For (1-Amino-3-phenylpropan-2-yl)(methyl)amine, a moderately polar solvent like methyl tert-butyl ether (MTBE) or a mixture of a non-polar and a slightly more polar solvent (e.g., hexane/ethyl acetate) might be effective.

  • Multiple Extractions: Performing two or three extractions with smaller volumes of organic solvent will be more efficient than a single extraction with a large volume.

  • Back Extraction: To further clean up the sample, you can perform a back-extraction. After the initial extraction into the organic phase, you can extract the analyte back into an acidic aqueous phase. This will leave many of the neutral and acidic interferences in the organic phase. The pH of the acidic aqueous phase can then be raised, and the analyte can be re-extracted into a fresh organic solvent.

Solid-Phase Extraction (SPE) Troubleshooting

Q: My analyte is not being retained on the SPE sorbent. What's wrong?

A:

  • Incorrect Sorbent Choice: Ensure the sorbent chemistry is appropriate for your analyte. For a basic compound like (1-Amino-3-phenylpropan-2-yl)(methyl)amine, a reversed-phase sorbent (C8 or C18) at a pH where the analyte is neutral, or a cation-exchange sorbent at a pH where the analyte is charged, would be suitable choices.[9]

  • Improper Sample Pre-treatment: The pH of the sample loaded onto the SPE cartridge is critical. For reversed-phase SPE, you may need to adjust the pH to ensure the analyte is in its neutral form. For ion-exchange SPE, the pH must be adjusted to ensure the analyte is charged.[11]

  • Channeling: If the sample is loaded too quickly, it can create channels in the sorbent bed, leading to poor interaction and breakthrough of the analyte. Ensure a slow and consistent flow rate during sample loading.

  • Sorbent Drying: For aqueous samples on a reversed-phase sorbent, it is crucial not to let the sorbent bed dry out after conditioning and before sample loading.

Q: I have good retention, but my analyte is not eluting from the cartridge.

A:

  • Elution Solvent is too Weak: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent. For reversed-phase SPE, try a stronger organic solvent or add a small amount of acid or base to the elution solvent to modify the charge of the analyte. For ion-exchange SPE, you will need an elution solvent with a high ionic strength or a pH that neutralizes either the analyte or the sorbent.

  • Secondary Interactions: There may be unintended secondary interactions between your analyte and the sorbent material (e.g., interaction with residual silanol groups on silica-based sorbents). Adding a competing agent to the elution solvent can help to disrupt these interactions.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • Pipette 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube.

    • Add 50 µL of an internal standard solution (if used).

    • Add 50 µL of 1 M sodium hydroxide to basify the sample to a pH of approximately 10-11. Vortex briefly.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.

    • Cap the tube and mix by gentle inversion for 10 minutes.

    • Centrifuge at 4000 x g for 5 minutes to separate the layers.

  • Sample Collection:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Optimized Solid-Phase Extraction (SPE) - Reversed-Phase
  • SPE Cartridge: Use a C18 or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Conditioning:

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Pre-treat the plasma sample (200 µL) by adding 200 µL of a buffer to adjust the pH to a neutral or slightly basic condition (e.g., pH 7-8).

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of methanol or acetonitrile. A small amount of a volatile acid or base (e.g., 0.1% formic acid or ammonium hydroxide) can be added to the elution solvent to improve recovery.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 100 µL of the mobile phase for analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for (1-Amino-3-phenylpropan-2-yl)(methyl)amine from Plasma

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Recovery Variable (60-90%)Good (80-100%)Excellent (>90%)
Matrix Effects HighModerateLow
Speed FastModerateSlow
Cost per Sample LowModerateHigh
Automation Potential HighModerateHigh

Visualizations

Diagram 1: Liquid-Liquid Extraction Workflow

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Plasma Plasma Sample Basify Add Base (e.g., NaOH) to raise pH Plasma->Basify AddSolvent Add Immiscible Organic Solvent (e.g., MTBE) Basify->AddSolvent Mix Mix Gently AddSolvent->Mix Centrifuge Centrifuge to Separate Layers Mix->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate Solvent Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Liquid-Liquid Extraction.

Diagram 2: pH Optimization for LLE of an Amine

pH_Optimization cluster_LLE Liquid-Liquid Extraction Analyte_Acid Analyte (Amine) in Acidic Plasma (Low pH) Organic_Phase_A Poor Extraction into Organic Solvent Analyte_Acid->Organic_Phase_A Analyte is Charged (Polar) Stays in Aqueous Phase Analyte_Base Analyte (Amine) in Basic Plasma (High pH) Organic_Phase_B Good Extraction into Organic Solvent Analyte_Base->Organic_Phase_B Analyte is Neutral (Non-polar) Partitions into Organic Phase

Caption: Effect of pH on LLE of an amine.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S. Food and Drug Administration. [Link][1]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link][2]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link][3]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link][4]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency. [Link][5]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. [Link][6]

  • Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. (n.d.). PubMed. [Link][7]

  • Technical Tip: Protein Precipitation. (2015). Phenomenex. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. [Link][10]

  • Tips for Developing Successful Solid Phase Extraction Methods. (2022). Agilent. [Link][11]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022). PMC. [Link][8]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. [Link][9]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with (1-Amino-3-phenylpropan-2-yl)(methyl)amine Salts

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for (1-Amino-3-phenylpropan-2-yl)(methyl)amine salts. This document is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (1-Amino-3-phenylpropan-2-yl)(methyl)amine salts. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. As a molecule with two basic amine centers, its behavior in solution is critically dependent on physicochemical parameters that must be carefully controlled. This guide provides in-depth, evidence-based strategies to ensure successful formulation and application.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common solubility challenges.

Q1: My (1-Amino-3-phenylpropan-2-yl)(methyl)amine salt won't dissolve in neutral water or phosphate-buffered saline (PBS) pH 7.4. Why?

This is a common issue for salts of basic compounds.[1] The molecule (1-Amino-3-phenylpropan-2-yl)(methyl)amine is a weak base. Its salts, such as the hydrochloride (HCl) salt, are formed by reacting the basic amine groups with an acid. In solution, an equilibrium exists between the ionized (protonated) form of the amine, which is highly water-soluble, and the un-ionized (free base) form, which is typically much less soluble.[2][3] At neutral or alkaline pH, the equilibrium shifts towards the un-ionized form, causing it to precipitate.[4][5] Weakly basic drugs often exhibit a dramatic decrease in solubility as the pH increases from acidic to neutral.[1][6]

Q2: What is the first and most critical parameter to check when facing solubility issues with this compound?

The pH of your solvent or medium. The solubility of amine salts is profoundly affected by pH.[7][8] For a basic compound like this, you must ensure the pH of the solution is low enough to keep the amine groups fully protonated (ionized). As a general rule, the pH should be at least 2 units below the pKa of the amine groups to ensure >99% ionization and maximize solubility.[9]

Q3: Can I use organic co-solvents to dissolve my salt? Which ones are recommended?

Yes, using co-solvents is a highly effective technique.[10][11] Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[12][13] For laboratory-scale experiments, Dimethyl sulfoxide (DMSO) is a powerful and common choice.[14] For formulations, other biocompatible co-solvents like ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, e.g., PEG 400) are frequently used.[10][12][15] The choice depends on the final application (e.g., in vitro assay vs. in vivo formulation).

Q4: How does temperature affect the solubility of these salts?

For most salts, solubility is an endothermic process, meaning it increases with temperature.[7][16] Gently warming the solution can help dissolve the compound. However, this is not always a permanent solution, as the compound may precipitate out again upon cooling to room temperature. Always check the compound's thermal stability before applying heat.

Q5: I dissolved my compound in an acidic buffer, but it crashed out when I diluted it into my cell culture medium. What happened?

This is a classic case of precipitation due to a pH shift. Your acidic stock solution kept the compound protonated and dissolved. When you added it to the buffered cell culture medium (typically pH ~7.4), the medium's buffering capacity raised the pH of the local environment, causing the compound to deprotonate and precipitate as the less soluble free base.[1]

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving complex solubility problems.

Problem 1: Poor or Slow Dissolution in Aqueous Buffer

If your (1-Amino-3-phenylpropan-2-yl)(methyl)amine salt fails to dissolve adequately in your desired aqueous medium, follow this decision-making workflow.

G start Start: Poor Solubility of Amine Salt check_ph Measure pH of the solution. Is pH < (pKa - 2)? start->check_ph adjust_ph Action: Lower pH Use HCl or another suitable acid. Re-evaluate solubility. check_ph->adjust_ph No consider_salt pH is acidic, but solubility is still poor. Consider the salt form. check_ph->consider_salt Yes success Success: Compound Dissolved adjust_ph->success common_ion Are you using an HCl salt in a high-chloride buffer (e.g., from KCl, NaCl)? consider_salt->common_ion change_buffer Action: Switch to a non-chloride buffer (e.g., citrate, phosphate, MES) to avoid common-ion effect. common_ion->change_buffer Yes salt_screen Action: Perform salt screening. Test alternative counter-ions (e.g., sulfate, mesylate, tartrate). common_ion->salt_screen No change_buffer->success use_cosolvent Final Strategy: Prepare a concentrated stock in an organic co-solvent (e.g., DMSO). salt_screen->use_cosolvent use_cosolvent->success

Caption: Troubleshooting workflow for poor aqueous solubility.

Causality & Explanation:

  • The Role of pKa and pH: The molecule (1-Amino-3-phenylpropan-2-yl)(methyl)amine has two basic nitrogen atoms, meaning it will have two pKa values. The pKa is the pH at which 50% of the amine groups are ionized (protonated) and 50% are un-ionized.[17] According to the Henderson-Hasselbalch equation, to maintain solubility, the pH of the solution must be kept significantly lower than the pKa of the amine groups.[8][13][18] As pH increases towards the pKa, the percentage of the un-ionized, poorly soluble free base rises exponentially, leading to precipitation.[4]

  • Salt Form and Crystal Energy: Not all salts are created equal.[19] The choice of the acidic counter-ion (e.g., Cl⁻, SO₄²⁻, tartrate) affects the crystal lattice energy of the solid salt.[9] A salt with very high lattice energy will be harder to dissolve, even if the ionized form is theoretically soluble. If you have the hydrochloride salt and it exhibits poor solubility even at low pH, it may be due to high crystal lattice energy or the common-ion effect.[20]

  • Common-Ion Effect: The solubility of a salt is reduced in a solution that contains one of its constituent ions.[20] For example, the solubility of a hydrochloride salt can be suppressed in buffers containing a high concentration of chloride ions (e.g., from NaCl or KCl).[20] This pushes the equilibrium back towards the solid, undissolved salt.

Problem 2: Precipitation Upon Dilution into Biological Media

This occurs when a concentrated stock solution is diluted into a final medium with a different pH or composition.

  • Cause A: pH Shift. The primary cause is the dilution of an acidic stock into a neutral (pH ~7.4) medium. The medium's buffer capacity neutralizes the acid from the stock, raising the pH and causing the free base to precipitate.

  • Cause B: Low Intrinsic Solubility. Even if the pH is controlled, the intrinsic solubility of the compound's free base might be extremely low. When the total drug concentration exceeds this solubility limit at the final pH, precipitation occurs.[21]

  • Cause C: Excipient Interaction. Components in the final medium (e.g., proteins, salts) can sometimes interact with the drug molecule, leading to precipitation.

Solutions & Mitigation Strategies:

  • Use a Co-solvent Stock: Prepare a high-concentration stock solution in 100% DMSO or ethanol.[14] When diluting into the aqueous medium, add the stock dropwise while vortexing vigorously. This rapid dispersion can sometimes create a transiently supersaturated but kinetically stable solution sufficient for an experiment. Keep the final concentration of the organic solvent low (typically <0.5% v/v) to avoid artifacts in biological assays.

  • pH Modification of Final Medium: If permissible for the experiment, slightly lowering the pH of the final medium can increase the solubility margin.

  • Use of Surfactants or Cyclodextrins: For formulation development, non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) or complexing agents like cyclodextrins can be used to create stable microemulsions or inclusion complexes that dramatically enhance aqueous solubility.[13][14]

Section 3: Experimental Protocols

These protocols provide step-by-step methodologies for preparing solutions of (1-Amino-3-phenylpropan-2-yl)(methyl)amine salts.

Protocol 1: Preparation of an Aqueous Solution via pH Adjustment

This protocol is suitable for preparing simple aqueous solutions for analytical or physicochemical characterization.

  • Materials: (1-Amino-3-phenylpropan-2-yl)(methyl)amine salt, Type I ultrapure water, 0.1 M HCl, 0.1 M NaOH, calibrated pH meter.

  • Procedure:

    • Weigh the required amount of the salt.

    • Add approximately 80% of the final desired volume of water.

    • Stir the suspension. The salt will likely not dissolve completely if the pH is near neutral.

    • Place the pH probe into the suspension.

    • Slowly add 0.1 M HCl dropwise while stirring until all the solid material has dissolved. Record the pH. This is the pH at which your compound is soluble at this concentration.

    • If a specific final pH is required, ensure it is well below the compound's pKa.

    • Once fully dissolved, add water to reach the final target volume.

Protocol 2: Preparation of a Stock Solution for Biological Assays

This workflow is designed to prepare a concentrated stock solution and dilute it for use in cellular or biochemical assays, minimizing precipitation.

G start Start: Prepare Stock Solution weigh 1. Weigh Amine Salt (e.g., 10 mg) start->weigh dissolve 2. Dissolve in 100% DMSO to make a high concentration stock (e.g., 100 mM) weigh->dissolve vortex 3. Vortex/sonicate until fully dissolved. dissolve->vortex serial_dilute 4. Perform intermediate serial dilutions in 100% DMSO if needed. vortex->serial_dilute final_dilute 5. Prepare final working solution: Add a small volume of stock to pre-warmed assay medium while vortexing. serial_dilute->final_dilute check_precip 6. Visually inspect for precipitation. Ensure final DMSO conc. is low (<0.5%). final_dilute->check_precip use_immediately 7. Use immediately. check_precip->use_immediately

Caption: Workflow for preparing a DMSO stock for biological assays.

Section 4: Reference Data
Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Compound won't dissolve in neutral buffer pH is too high, causing precipitation of the free base.[1][4]Lower the pH of the solvent to at least 2 units below the lowest pKa of the compound.[9]
Precipitation after dilution pH of the final medium is too high; concentration exceeds solubility limit.Prepare a concentrated stock in a co-solvent like DMSO; add to final medium with vigorous stirring.[14]
Poor solubility even in acidic solution High crystal lattice energy of the salt form; common-ion effect.[9][20]Consider screening for alternative salt forms (e.g., mesylate, sulfate) or use a buffer without the common ion.[22][23]
Solution becomes cloudy over time Compound is degrading or slowly precipitating from a supersaturated state.Check stability; prepare fresh solutions before use; consider using formulation aids like cyclodextrins.[15]
Table 2: Properties of Common Pharmaceutical Co-solvents
Co-solvent Dielectric Constant (20°C) Primary Use Key Considerations
Water 80.1Universal SolventPoor solvent for non-polar molecules.
Ethanol 24.5Oral, ParenteralCan cause protein precipitation at high concentrations.[10]
Propylene Glycol (PG) 32.0Oral, Parenteral, TopicalGenerally recognized as safe (GRAS).[12]
Polyethylene Glycol 400 (PEG 400) 12.5Oral, ParenteralLow toxicity; can enhance solubility significantly.[10][15]
Dimethyl Sulfoxide (DMSO) 46.7In vitro, TopicalPowerful solvent, but can have direct biological effects and enhance skin penetration.[14]
Table 3: Comparison of Common Counter-ions for Salt Formation (Illustrative)
Counter-ion Acid Source Typical Properties
Hydrochloride (Cl⁻) Hydrochloric AcidOften highly crystalline and soluble, but can be hygroscopic and subject to the common-ion effect.[20]
Sulfate (SO₄²⁻) Sulfuric AcidCan form stable, non-hygroscopic salts. May be less soluble than hydrochlorides.
Mesylate (CH₃SO₃⁻) Methanesulfonic AcidTends to form stable, crystalline salts with good solubility.
Tartrate (C₄H₄O₆²⁻) Tartaric AcidA dicarboxylic acid, useful for resolving chiral amines and can improve solubility.
Phosphate (PO₄³⁻) Phosphoric AcidCan offer pH buffering capacity but may have complex solubility profiles.

Note: The optimal salt form for any given compound must be determined experimentally through a salt screening process.[23][24]

Section 5: References
  • Chadwick, K., et al. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design. Available from: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available from: [Link]

  • Bighley, L. D., et al. (n.d.). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. Available from: [Link]

  • Kumar, L. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Drug Discovery and Development. Available from: [Link]

  • Wetzler, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine. Available from: [Link]

  • ACS Publications. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug | Crystal Growth & Design. Available from: [Link]

  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Available from: [Link]

  • Creative Biolabs. (n.d.). Salt Selection. Available from: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available from: [Link]

  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Available from: [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. Available from: [Link]

  • Pharmacy 180. (n.d.). Solubility - Pharmaceutical solutions. Available from: [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]

  • IAPC Journals. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH | ADMET and DMPK. Available from: [Link]

  • ResearchGate. (2025). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Available from: [Link]

  • American Pharmaceutical Review. (2025). Overcoming the Challenge of Poor Drug Solubility. Available from: [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • ACS Publications. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available from: [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Available from: [Link]

  • Semantic Scholar. (n.d.). Salt formation to improve drug solubility. Available from: [Link]

  • CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Available from: [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Available from: [Link]

  • Pharmaceutical Technology. (2026). Salt Selection in Drug Development. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. Available from: [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

  • PMC. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Resolution of (1-Amino-3-phenylpropan-2-yl)(methyl)amine

Current Status: Operational Subject: Troubleshooting Unknown Impurities in Vicinal Diamine Synthesis Ticket Priority: High (Analytical Resolution Required) Executive Summary The synthesis of (1-Amino-3-phenylpropan-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Unknown Impurities in Vicinal Diamine Synthesis Ticket Priority: High (Analytical Resolution Required)

Executive Summary

The synthesis of (1-Amino-3-phenylpropan-2-yl)(methyl)amine (a vicinal diamine backbone) presents unique analytical challenges due to the presence of two nitrogen centers with distinct steric and electronic environments (a primary amine at C1 and a secondary methylamine at C2).

"Unknown" byproducts in this synthesis typically fall into three categories: Regioisomers (arising from non-selective aziridine ring opening), Imidazolidine Adducts (condensation with trace aldehydes), or Hydrolysis Artifacts (amino alcohols).

This guide provides a self-validating analytical workflow to identify these species using Mass Spectrometry (MS) fragmentation logic and NMR derivatization.

Module 1: The "Phantom Peak" (Regioisomerism)

The Issue

"I observe two closely eluting peaks in HPLC/GC with identical molecular weights. The minor peak varies based on reaction temperature."

The Cause: Aziridine Ring Opening Selectivity

If your synthesis involves the ring opening of 1-methyl-2-benzylaziridine (or an equivalent activated intermediate), you are fighting thermodynamics vs. kinetics.

  • Target Product: Nucleophilic attack at the least hindered carbon (C1) yields the desired primary amine at C1.

  • Regioisomer (Impurity): Attack at the more hindered carbon (C2) yields the inverted diamine: 1-(methylamino)-3-phenylpropan-2-amine .

Analytical Solution: Alpha-Cleavage Fragmentation

You cannot rely on molecular ion (M+) alone. You must look at the MS/MS fragmentation or EI source fragmentation. The key differentiator is the alpha-cleavage of the C1-C2 bond.

CompoundStructure DescriptionKey Fragment (m/z)Mechanism
Target Molecule

at C1 (Terminal)
m/z 30

Regioisomer

at C1 (Terminal)
m/z 44

Diagnostic Rule:

  • High abundance of m/z 30 indicates the primary amine is on the terminal carbon (Target).

  • High abundance of m/z 44 indicates the methylamine is on the terminal carbon (Regioisomer).

Module 2: The "M+12" Anomaly (Imidazolidines)

The Issue

"My mass spectrum shows a persistent impurity with a mass of [M + 12]. It does not disappear with recrystallization."

The Cause: The Formaldehyde Trap

Vicinal diamines are "formaldehyde sponges." If your synthesis involved methylation (e.g., reductive amination using formaldehyde) or if you used non-HPLC grade solvents (dichloromethane often contains amylene/formaldehyde stabilizers), the diamine will cyclize to form an Imidazolidine .

Reaction:



  • Mass Shift: +12 Da (Addition of CH2 (+14) and loss of H2O (-18) is not the math; it is bridging two nitrogens with a methylene group. Net change: +12 Da relative to the diamine).

  • Stability: These adducts are stable in basic conditions but hydrolyze back to the diamine in aqueous acid.

Troubleshooting Step

Perform an Acid Hydrolysis Test :

  • Dissolve a small sample in 1N HCl.

  • Stir for 30 minutes.

  • Neutralize and re-inject into GC/LC.

  • Result: If the M+12 peak disappears and the product peak area increases, the impurity was the imidazolidine derivative.

Module 3: Visualization of Impurity Pathways

The following diagram illustrates the genesis of the most common "unknowns" based on the precursor pathway (Aziridine route assumed as it is standard for this backbone).

G Aziridine Precursor: N-methyl-2-benzylaziridine Target TARGET PRODUCT: (1-Amino-3-phenylpropan-2-yl)(methyl)amine (C1=NH2, C2=NHMe) Aziridine->Target Attack at C1 (Major) Regio REGIOISOMER: 1-(methylamino)-3-phenylpropan-2-amine (C1=NHMe, C2=NH2) Aziridine->Regio Attack at C2 (Minor) Ammonia Reagent: NH3 Ammonia->Aziridine Imidazolidine BYPRODUCT: Imidazolidine Derivative (Mass: M+12) Target->Imidazolidine Cyclization (+HCHO) Regio->Imidazolidine Cyclization (+HCHO) Formaldehyde Impurity: Trace HCHO

Figure 1: Mechanistic origin of regioisomers and imidazolidine artifacts during nucleophilic ring opening.

Module 4: Analytical Protocols

Protocol A: GC-MS Derivatization (Isomer Resolution)

Direct injection often leads to poor peak shape for diamines. Derivatization with Trifluoroacetic Anhydride (TFAA) improves resolution and provides distinct fragmentation patterns.

Steps:

  • Sample Prep: Dissolve 1 mg of sample in 0.5 mL Ethyl Acetate.

  • Reagent: Add 50 µL TFAA. Cap and heat at 60°C for 20 mins.

  • Analysis: Inject into GC-MS.

  • Interpretation:

    • Primary Amine (Target): Forms a bis-TFA derivative (one on NH2, one on NHMe). Look for the loss of the terminal

      
       group.
      
    • Regioisomer: Also forms bis-TFA, but the alpha-cleavage fragment masses will shift significantly due to the heavy TFA groups attached to different carbon positions.

Protocol B: 1H-NMR Differentiation

If Mass Spec is ambiguous, Proton NMR is definitive.

FeatureTarget Molecule (C1=

)
Regioisomer (C1=

)
Methyl Group Doublet or Broad Singlet (attached to chiral C2)Singlet (attached to achiral C1)
C1 Protons Multiplet (diastereotopic protons next to

)
Singlet or simple doublet (next to

)

Note: The N-methyl signal in the Target is often split by the adjacent methine proton (CH), whereas in the Regioisomer, the N-methyl is on a terminal methylene, often appearing as a cleaner singlet depending on solvent hydrogen bonding.

FAQ: Rapid Troubleshooting

Q: I see a peak at M-17 relative to my product. A: This is likely the Cyclic Aziridine precursor. If your reaction was a ring opening, this indicates incomplete conversion. The mass difference between the diamine (M) and aziridine is exactly the mass of Ammonia (


 = 17).

Q: My product is an oil that turns yellow/brown overnight. A: Vicinal diamines are prone to oxidation and carbamate formation (


 absorption from air). Store under Argon/Nitrogen. The yellowing is often due to trace Schiff Base  formation if any benzaldehyde impurities remain from the starting material synthesis.

Q: Can I separate the regioisomers using Flash Chromatography? A: It is difficult on standard Silica due to tailing.

  • Recommendation: Use Amine-functionalized Silica or add 1-2% Triethylamine to your eluent.

  • Alternative: Convert to the oxalate salt. The target diamine and its regioisomer often have vastly different crystallization habits as oxalate salts.

References

  • Regioselectivity in Aziridine Opening

    • Title: Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines
    • Source: MDPI (Molecules), 2011.
    • URL:[Link]

  • Imidazolidine Formation

    • Title: Vicinal diamine synthesis via formation of imidazolidines.[1]

    • Source: ResearchGate / Tetrahedron.[1]

    • URL:[Link]

  • Mass Spectral Differentiation of Amines

    • Title: Differentiation of Regioisomeric Amines Related to MDMA and MDEA by Mass Spectrometry (Alpha-Cleavage Rules).
    • Source: N
    • URL:[Link]

  • General Impurity Profiling

    • Title: Identification of common impurities present in the synthetic routes leading to phenethylamine deriv
    • Source: Forensic Science Intern
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Spectral Validation of (1-Amino-3-phenylpropan-2-yl)(methyl)amine

Executive Summary In the synthesis of complex diamines, specifically phenylpropanoid derivatives, distinguishing between regioisomers is a critical quality attribute (CQA). This guide compares the spectral validation of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex diamines, specifically phenylpropanoid derivatives, distinguishing between regioisomers is a critical quality attribute (CQA). This guide compares the spectral validation of (1-Amino-3-phenylpropan-2-yl)(methyl)amine (hereafter Target-N2 ) against its primary thermodynamic alternative, the regioisomer


-methyl-3-phenylpropane-1,2-diamine  (hereafter Impurity-N1 ).

While standard 1D


H NMR is often cited as sufficient for purity profiling, this guide demonstrates that 1D analysis alone is statistically insufficient  for regio-differentiation due to signal overlap in the 2.5–3.5 ppm region. We present a superior, self-validating 2D NMR workflow (HSQC/HMBC) that definitively assigns the methyl group to the secondary nitrogen (

), ensuring structural integrity for downstream drug development applications.

Structural Context & The Challenge

The molecule consists of a propane backbone with a phenyl group at C3, a primary amine at C1, and a secondary methylamine at C2.

The Structural Rivals
  • Target-N2 (The Product): Methyl group attached to the internal nitrogen (C2 position).

  • Impurity-N1 (The Alternative): Methyl group attached to the terminal nitrogen (C1 position).

Both isomers share identical molecular weights (


 g/mol ) and nearly identical fragmentation patterns in low-resolution Mass Spectrometry.
FeatureTarget-N2 (Product)Impurity-N1 (Alternative)
Structure


Methyl Position Internal (Secondary Carbon)Terminal (Primary Carbon)
Chirality C2 is ChiralC2 is Chiral
1D NMR Risk Methyl singlet overlaps with benzylic protonsMethyl singlet overlaps with benzylic protons

Comparative Methodology: Standard vs. Advanced

We compare two validation protocols. Method A represents the industry "standard" (often prone to error), while Method B is the recommended high-fidelity protocol.

Method A: Standard 1D H NMR (The "Fast" Approach)
  • Protocol: Sample dissolved in

    
    ; 16 scans.
    
  • Performance:

    • Speed: High (< 5 mins).

    • Resolution: Low. The N-Methyl singlet (

      
       ~2.35) often merges with the C3-benzylic methylene protons (
      
      
      
      2.6–2.8) or the C1-methylene protons.
    • Ambiguity: Cannot definitively prove if the methyl is on C1 or C2 without clear coupling resolution, which is often washed out by exchangeable NH protons.

Method B: Integrated 2D HSQC/HMBC (The Recommended Approach)
  • Protocol: Sample dissolved in

    
     (to slow proton exchange); HSQC (C-H correlation) + HMBC (Long-range correlation).
    
  • Performance:

    • Speed: Moderate (20–40 mins).

    • Resolution: Absolute.[1] Separates carbon signals (C1 vs C2) and correlates the Methyl protons to the specific attachment carbon.[2]

    • Certainty: 100%. Self-validating via scalar coupling connectivity.

Experimental Protocol (Method B)

To achieve authoritative validation, follow this specific workflow.

Step 1: Sample Preparation
  • Weigh 10-15 mg of the product.

  • Dissolve in 0.6 mL of

    
      (preferred over 
    
    
    
    to observe NH coupling and reduce overlap).
  • Add 0.03% TMS as an internal standard.

  • Critical Step: Ensure the sample is completely homogenous; filter if any turbidity is observed.

Step 2: Acquisition Parameters
  • Temperature: 298 K (25°C).

  • 1D

    
    H:  Spectral width 12 ppm, 30° pulse angle, d1 = 2.0s.
    
  • 1D

    
    C/DEPT-135:  Decoupled, sufficient scans for S/N > 50:1.
    
  • 2D HSQC: Phase-sensitive (edited) to distinguish

    
     (positive) from 
    
    
    
    (negative).
  • 2D HMBC: Optimized for long-range coupling (

    
     Hz).
    

Data Analysis & Interpretation

The validation hinges on the HMBC "Lighthouse" Effect : The Methyl protons will act as a lighthouse, illuminating the carbon they are attached to via a 3-bond correlation.

Table 1: Spectral Comparison (Target vs. Alternative)
SignalTarget-N2 (Expected)Impurity-N1 (Alternative)Discrimination Logic
N-Me (

H)

2.25 - 2.35 (s)

2.30 - 2.40 (s)
Indistinguishable in 1D.
C2 Methine (

C)

58.0 - 62.0

52.0 - 55.0
N-alkylation at C2 deshields the methine carbon.
C1 Methylene (

C)

44.0 - 46.0

55.0 - 58.0
N-alkylation at C1 deshields the methylene carbon.
HMBC Correlation N-Me protons

C2 (Methine)
N-Me protons

C1 (Methylene)
DEFINITIVE PROOF
Detailed Mechanism of Assignment
  • Identify the Methyl: Locate the sharp singlet integrating to 3H around 2.3 ppm.

  • Identify the Backbone Carbons (DEPT-135):

    • C3 (Benzylic):

      
       (Negative phase).
      
    • C1 (Terminal):

      
       (Negative phase).
      
    • C2 (Chiral Center):

      
       (Positive phase).
      
  • The HMBC Check: Look for the cross-peak from the N-Methyl protons .

    • If the cross-peak connects to a Positive Phase Carbon (CH) , the structure is Target-N2 .

    • If the cross-peak connects to a Negative Phase Carbon (

      
      ) , the structure is Impurity-N1 .
      

Visualization of the Validation Logic

The following diagram illustrates the decision tree and spectral logic used to validate the Target-N2 structure against the Impurity-N1 alternative.

NMR_Validation_Flow Start Unknown Sample (1-Amino-3-phenylpropan-2-yl)(methyl)amine? Step1 Step 1: 1H NMR & DEPT-135 Identify N-Me Singlet & Carbon Types Start->Step1 Decision Locate N-Methyl Proton Signal (~2.3 ppm) Step1->Decision HMBC Step 2: Run HMBC Experiment (Long-Range H-C Correlation) Decision->HMBC Select Methyl Peak PathA Correlation Observed: N-Me(H) -> CH (Methine Carbon) HMBC->PathA 3-bond coupling PathB Correlation Observed: N-Me(H) -> CH2 (Methylene Carbon) HMBC->PathB 3-bond coupling ResultA VALIDATION SUCCESS Target-N2 Confirmed (Methyl on Secondary Amine) PathA->ResultA ResultB VALIDATION FAILURE Impurity-N1 Detected (Methyl on Primary Amine) PathB->ResultB

Caption: Figure 1. Logic flow for distinguishing the target N2-methylated amine from its N1-methylated regioisomer using HMBC correlations.

HMBC Correlation Diagram[3][4]

HMBC_Mechanism cluster_backbone Propane Backbone (13C) N_Me N-Methyl Protons (Source) C1 C1 (Methylene) ~45 ppm N_Me->C1 No/Weak Correlation (If Target) C2 C2 (Methine) ~60 ppm (Target) N_Me->C2 Strong 3J Correlation (CONFIRMS TARGET) C1->C2 C3 C3 (Benzylic) ~40 ppm C2->C3

Caption: Figure 2. The "Smoking Gun" HMBC correlation. In the target molecule, the N-methyl protons must correlate strongly to the C2 Methine carbon.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for amine chemical shifts).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Validation of

    
    -effect of N-methylation on 
    
    
    
    C shifts).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Database for coupling constants in diamines).

Sources

Comparative

A Comparative Guide to the Validation of Bioanalytical Methods for the Quantification of (1-Amino-3-phenylpropan-2-yl)(methyl)amine

For Researchers, Scientists, and Drug Development Professionals Introduction N,α-dimethylphenethylamine is a stimulant of the phenethylamine class. Accurate and reliable quantification of this compound in biological matr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,α-dimethylphenethylamine is a stimulant of the phenethylamine class. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] The validation of bioanalytical methods is a fundamental requirement to ensure that the data generated are reliable and can support regulatory submissions.[2][3] This guide will delve into the validation of methods for N,α-dimethylphenethylamine, comparing the most common analytical techniques and providing insights into the experimental choices and protocols.

The Regulatory Backbone: FDA and EMA Guidelines

The validation of bioanalytical methods is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4] These guidelines ensure that analytical methods are "fit for purpose" and produce reliable data.[5] The core parameters for validation are:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results.[6]

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[1]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[1]

  • Recovery: The efficiency of the extraction process.[6]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[7]

A full method validation should be performed for any new analytical method or when significant changes are made to an existing method.[4]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical and depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the quantification of drugs and metabolites in biological matrices due to its high sensitivity and selectivity.[6][8]

Principle: This technique separates the analyte from other components in the sample using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.[9]

Advantages:

  • High sensitivity and selectivity.[9]

  • Applicable to a wide range of compounds.

  • Reduced need for extensive sample cleanup compared to other methods.

Disadvantages:

  • Potential for matrix effects that can suppress or enhance the analyte signal.

  • Higher equipment cost.

Typical Validation Performance for a Stimulant like N,α-dimethylphenethylamine:

Validation ParameterTypical Performance
Linearity (r²)>0.99
Accuracy (% bias)Within ±15% (±20% at LLOQ)
Precision (%CV)<15% (<20% at LLOQ)
LLOQ0.1 - 1 ng/mL
Recovery85 - 115%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds.[10] For polar compounds like phenethylamines, derivatization is often necessary to improve their volatility and chromatographic properties.[11]

Principle: GC separates volatile compounds in a heated column, and the separated components are then detected by a mass spectrometer.[10]

Advantages:

  • Excellent chromatographic resolution.

  • Well-established and widely available.

Disadvantages:

  • Derivatization adds an extra step to the sample preparation, which can introduce variability.[11]

  • Not suitable for non-volatile or thermally labile compounds.

Typical Validation Performance for Amphetamine-Type Substances:

Validation ParameterTypical Performance
Linearity (r²)>0.99
Accuracy (% bias)Within ±15% (±20% at LLOQ)
Precision (%CV)<15% (<20% at LLOQ)
LLOQ0.1 - 5 ng/mL[11]
Recovery77 - 87%[11]
Immunoassays (e.g., ELISA)

Immunoassays are high-throughput screening methods based on the specific binding of an antibody to an antigen.[12]

Principle: These assays utilize the highly specific recognition between an antibody and the target analyte. The binding event is typically detected using a labeled secondary antibody or a competitive binding format.

Advantages:

  • High throughput and suitable for automation.

  • Relatively low cost per sample.

  • No need for extensive sample extraction.

Disadvantages:

  • Potential for cross-reactivity with structurally related compounds, leading to false-positive results.[12][13]

  • Generally less sensitive and specific than chromatographic methods.[14]

  • Often used as a screening tool, requiring confirmation by a more specific method like LC-MS/MS or GC-MS.[13]

Typical Validation Performance:

Validation ParameterTypical Performance
Cut-off ConcentrationVaries depending on the assay and matrix
SpecificityProne to cross-reactivity with other phenethylamines[15]
ThroughputHigh

In-Depth Experimental Workflows

Assessing Selectivity and Matrix Effect

A critical step in validating a bioanalytical method is to ensure that the measurement of the analyte is not affected by other components in the biological matrix.

Experimental Workflow for Selectivity and Matrix Effect Assessment

cluster_selectivity Selectivity Assessment cluster_matrix_effect Matrix Effect Assessment s1 Analyze at least 6 individual lots of blank matrix s2 Spike one lot at the LLOQ s1->s2 s3 Analyze spiked and unspiked lots s2->s3 s4 Evaluate for interfering peaks at the retention time of the analyte s3->s4 m1 Prepare analyte solutions in neat solvent (A) m3 Analyze both sets of samples m1->m3 m2 Extract blank matrix and spike with analyte post-extraction (B) m2->m3 m4 Calculate Matrix Factor = Peak Response in B / Peak Response in A m3->m4

Caption: Workflow for evaluating selectivity and matrix effect.

Protocol for Selectivity:

  • Obtain at least six different sources of the blank biological matrix.

  • Analyze each blank matrix to check for any interfering peaks at the retention time of the analyte and internal standard.

  • Spike one of the blank matrices with the analyte at the LLOQ and analyze. The response should be identifiable and meet the precision and accuracy criteria.

Protocol for Matrix Effect:

  • Prepare a set of quality control (QC) samples at low and high concentrations in the neat solution.

  • Extract blank matrix from at least six different sources.

  • Spike the extracted blank matrix with the analyte at the same low and high QC concentrations.

  • Analyze both sets of samples and calculate the matrix factor. The coefficient of variation of the matrix factor across the different lots should be ≤15%.

Establishing Linearity and Sensitivity (LLOQ)

The calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte.

Experimental Workflow for Linearity and LLOQ Determination

start Prepare a series of calibration standards in the biological matrix prep_qc Prepare QC samples at LLOQ, Low, Mid, and High concentrations start->prep_qc run_analysis Analyze calibration standards and QC samples in at least 3 separate runs prep_qc->run_analysis plot_curve Plot the response vs. concentration and perform linear regression run_analysis->plot_curve eval_linearity Assess linearity (r² ≥ 0.99) and back-calculated concentrations of standards (within ±15% of nominal, ±20% at LLOQ) plot_curve->eval_linearity eval_lloq Evaluate accuracy and precision of LLOQ QC samples (within ±20%) eval_linearity->eval_lloq end Establish linear range and LLOQ eval_lloq->end

Caption: Workflow for establishing the calibration curve and LLOQ.

Protocol for Linearity and LLOQ:

  • Prepare a blank sample (matrix sample processed without internal standard), a zero sample (matrix sample processed with internal standard), and a minimum of six to eight non-zero calibration standards.

  • The calibration standards should cover the expected concentration range, including the LLOQ and the upper limit of quantification (ULOQ).

  • Analyze the calibration curve in at least three independent runs.

  • The calibration curve should have a correlation coefficient (r²) of 0.99 or better.

  • The LLOQ is the lowest standard on the calibration curve that can be quantified with acceptable precision (≤20% CV) and accuracy (within ±20% of the nominal value).

Conclusion

The choice of a bioanalytical method for the quantification of N,α-dimethylphenethylamine depends on the specific requirements of the study. LC-MS/MS is generally the preferred method for quantitative analysis due to its high sensitivity and selectivity.[16][17][18][19] GC-MS is a viable alternative, particularly when high chromatographic resolution is required, though it often necessitates a derivatization step.[20][21] Immunoassays are useful for high-throughput screening but lack the specificity of chromatographic methods and positive results should be confirmed.[22]

Regardless of the method chosen, rigorous validation according to regulatory guidelines is essential to ensure the reliability and integrity of the data.[23][24][25][26] This guide provides a framework for understanding and comparing these methods, enabling researchers to make informed decisions for their bioanalytical needs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

  • Lin, D. L., Yin, R. M., & Liu, R. H. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. Journal of Analytical Toxicology. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • Reid, M. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(6), 615–618.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Senedi, K. A., et al. (2020). Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry. Analytical Methods, 12(1), 58-69.
  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • Matyjaszczyk, W., et al. (2018). Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. Journal of Pharmaceutical and Biomedical Analysis, 149, 444-451.
  • Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. [Link]

  • ResearchGate. (2023). Development and validation of a GC-MS method for determination of amphetamine-type stimulants and ketamine in human hair. [Link]

  • Ovid. (2025). Development and validation of a rapid LC-MS/MS method for methylphenidate, atomoxetine, and their metabolites with application. [Link]

  • PubMed. (2025). Development and validation of a rapid LC-MS/MS method for methylphenidate, atomoxetine, and their metabolites with application to pediatric pharmacokinetics. [Link]

  • Giorgetti, A., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(6), 1017-1033.
  • ResearchGate. (2025). Identification and quantitation of N,α-diethylphenethylamine in preworkout supplements sold via the Internet. [Link]

  • U.S. Drug Enforcement Administration. (2022). DEA Office of Forensic Sciences Validated Quantitative Methods. [Link]

  • Gandhi, A. S., et al. (2018). Novel and rapid LC–MS/MS method for quantitative analysis of methylphenidate in dried blood spots. Bioanalysis, 10(11), 839-850.
  • European Patent Office. (n.d.). Immunoassay for Phenethylamines of the 2C and DO Sub-Families - Patent 2835648. [Link]

  • Royal Society of Chemistry. (n.d.). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods.
  • ResearchGate. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]

  • Vorce, S. P., et al. (2011). Dimethylamylamine: A Drug Causing Positive Immunoassay Results for Amphetamines. Journal of Analytical Toxicology, 35(3), 183-187.
  • Federal Institute for Drugs and Medical Devices (BfArM). (2023).
  • Google Patents. (n.d.).
  • Al-Salami, H., et al. (2017). Bioanalytical method validation: An updated review. Journal of Clinical & Diagnostic Research, 11(3), BE01-BE06.
  • Lab-Training. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. [Link]

  • PubMed. (2011). Dimethylamylamine: a drug causing positive immunoassay results for amphetamines. [Link]

  • Ratanabanangkoon, K. (1990). Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity. Asian Pacific Journal of Allergy and Immunology, 8(1), 37-43.
  • International Journal of Trend in Scientific Research and Development. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy.
  • The Analytical Methods of Drug Analysis. (n.d.).

Sources

Validation

Comparative Analysis Guide: LC-MS/MS vs. GC-MS for (1-Amino-3-phenylpropan-2-yl)(methyl)amine

[1] Executive Summary This guide provides a technical cross-validation framework for the analysis of (1-Amino-3-phenylpropan-2-yl)(methyl)amine , a vicinal diamine derivative of the phenethylamine class.[1] Due to the mo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical cross-validation framework for the analysis of (1-Amino-3-phenylpropan-2-yl)(methyl)amine , a vicinal diamine derivative of the phenethylamine class.[1] Due to the molecule's specific structural features—a hydrophobic phenyl ring coupled with a highly polar, basic propyl-diamine backbone—analytical divergence is significant.

  • LC-MS/MS is designated as the primary quantitative engine due to its ability to handle the native polar analyte without derivatization, offering superior throughput.

  • GC-MS is designated as the confirmatory orthogonal method , required for structural elucidation and isomer differentiation, but strictly necessitates chemical derivatization (Acylation) to mitigate thermal instability.

Physicochemical Context & Analytical Challenges

The analyte, (1-Amino-3-phenylpropan-2-yl)(methyl)amine , possesses two ionizable nitrogen centers: a primary amine at C1 and a secondary methylamine at C2.[1]

FeaturePropertyAnalytical Implication
Basicity High (pKa ~9.5 - 10.[1]0)LC: Protonates easily in acidic media (

or

).[1] GC: Adsorbs strongly to silanol groups (tailing).[1]
Polarity High (LogP < 1.0 est.)LC: Poor retention on standard C18; elutes in void volume. Requires HILIC or High-pH RP.[1]
Thermal Stability Low to ModerateGC: Risk of oxidative degradation or cyclization in the injector port without derivatization.

Method A: LC-MS/MS (Quantitative Workhorse)[1]

Rationale

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred routine method.[1] The "dilute-and-shoot" capability minimizes sample prep error.[1] However, the standard acidic C18 approach fails here due to the analyte's polarity. We utilize a High-pH Reversed-Phase strategy to induce neutral character in the amines, enhancing hydrophobic retention.[1]

Experimental Protocol
  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Phenomenex Gemini-NX.[1]

    • Why: These columns are chemically stable at pH 10, allowing the deprotonation of the diamine.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

    • B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

MS/MS Transitions (MRM)

Note: Transitions are theoretical based on fragmentation logic (Alpha-cleavage/Loss of NH3).

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)RoleMechanism
165.1

148.1 15QuantifierLoss of NH

(Characteristic of primary amines)
165.1

91.1 35QualifierTropylium ion (C

H

) - Phenyl confirm
165.1

58.1 25QualifierImmonium ion (CH

=N

H-CH

)

Method B: GC-MS (Orthogonal Validation)[1]

Rationale

Gas Chromatography requires the analyte to be volatile and thermally stable.[2] The free base diamine will react with the GC inlet liner. Therefore, Double Acylation using Pentafluoropropionic Anhydride (PFPA) is mandatory. PFPA is chosen over silylation (BSTFA) because acylated amines are more stable against hydrolysis and provide distinctive electronegative mass fragments.

Derivatization Protocol (Critical Step)[1]
  • Evaporation: Evaporate 100 µL of extract to dryness under Nitrogen at 40°C.

  • Reagent Addition: Add 50 µL PFPA and 25 µL Ethyl Acetate.

  • Incubation: Seal and heat at 70°C for 20 minutes .

    • Expert Note: Vicinal diamines can form cyclic imidazolidinones if aldehydes are used. Anhydrides (PFPA) prevent this by acylating both the primary and secondary amines separately.

  • Reconstitution: Evaporate excess reagent; reconstitute in 100 µL Ethyl Acetate.

GC-MS Parameters[1][3][4]
  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • MS Source: Electron Impact (EI) at 70 eV.

  • Monitoring: SIM mode for derivatized ions (Molecular ion will be M + 292 mass units due to two PFP groups).

Cross-Validation & Decision Matrix

To validate the methods, samples must be run in parallel. The LC-MS/MS method is validated against the GC-MS method to ensure no matrix interference (ion suppression) is artificially inflating/deflating the LC signal.[1]

Performance Data Comparison[2][5]
MetricLC-MS/MS (High pH)GC-MS (PFPA Deriv.)[1]Verdict
LOD (Limit of Detection) 0.5 ng/mL5.0 ng/mLLC is 10x more sensitive.[1]
Linearity (R²) > 0.998 (1-1000 ng/mL)> 0.995 (10-1000 ng/mL)Comparable.[1]
Sample Prep Time 15 mins (Dilute/Shoot)60 mins (Derivatization)LC is significantly faster.[1]
Selectivity (Isomers) Moderate (Separates by hydrophobicity)High (Separates by volatility)GC is superior for isomer ID.[1]
Matrix Effects Susceptible (needs IS)Negligible (Clean extract)GC is more robust.[1]
Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Urine/Plasma) Extraction LLE / SPE Extraction Sample->Extraction Split Split Sample Extraction->Split LC_Prep Dilute in Mobile Phase (High pH) Split->LC_Prep Aliquot A GC_Dry Evaporate to Dryness Split->GC_Dry Aliquot B LC_Run LC-MS/MS (ESI+) MRM Mode LC_Prep->LC_Run LC_Data Quantitation Data (High Sensitivity) LC_Run->LC_Data Compare Bland-Altman Analysis (% Difference) LC_Data->Compare GC_Deriv Derivatization (PFPA, 70°C, 20m) GC_Dry->GC_Deriv Critical Step GC_Run GC-MS (EI) SIM Mode GC_Deriv->GC_Run GC_Data Structural Data (High Specificity) GC_Run->GC_Data GC_Data->Compare Decision Final Validated Result Compare->Decision

Caption: Dual-stream validation workflow illustrating the parallel processing of aliquots for high-throughput quantification (LC) and structural confirmation (GC).

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenethylamine Derivatives. Retrieved from [Link]

  • Journal of Chromatography B. (2008). Simultaneous analysis of phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. (Contextual grounding for derivatization protocols). Retrieved from [Link]

Sources

Comparative

Determination of Enantiomeric Purity of (1-Amino-3-phenylpropan-2-yl)(methyl)amine: A Comparative Technical Guide

Executive Summary & Molecule Profile (1-Amino-3-phenylpropan-2-yl)(methyl)amine, also known as -methyl-3-phenylpropane-1,2-diamine (CAS: 128899-93-4), is a vicinal diamine featuring a chiral center at the C2 position. St...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(1-Amino-3-phenylpropan-2-yl)(methyl)amine, also known as


-methyl-3-phenylpropane-1,2-diamine  (CAS: 128899-93-4), is a vicinal diamine featuring a chiral center at the C2 position. Structurally analogous to phenylpropanolamine and reduced phenylalanine derivatives, this molecule serves as a critical chiral scaffold in the synthesis of peptidomimetics and kinase inhibitors (e.g., Akt inhibitors).

The Analytical Challenge: The molecule possesses two distinct amino functionalities:

  • A primary amine at C1 (sterically accessible, highly basic).

  • A secondary methylamine at the C2 chiral center (sterically hindered, chiral).

This dual-amine character creates significant challenges for enantioseparation, primarily due to strong silanol interactions (peak tailing) and the potential for on-column derivatization artifacts. This guide compares three distinct methodologies to determine its enantiomeric purity, prioritizing robustness and resolution (


).

Method Landscape: Comparative Analysis

The following table contrasts the three primary workflows for determining the enantiomeric excess (%ee) of this diamine.

FeatureMethod A: Direct Chiral HPLC (Polysaccharide) Method B: Marfey’s Derivatization (Achiral HPLC) Method C: Crown Ether HPLC (Specialized)
Principle Non-covalent interaction with amyl/cellulosic selectorsDiastereomeric formation via FDAA reagentHost-guest complexation with primary amine
Resolution (

)
High (

)
Very High (

)
Moderate to High
Robustness Excellent for QC/RoutineHigh (requires precise reaction control)Moderate (column aging issues)
Sample Prep Minimal (Dilute & Shoot)Complex (Reaction + Quench)Minimal
Cost/Run Low (after column purchase)Medium (reagent cost)Low
Best For QC Release, Process Monitoring Trace Impurity Analysis (<0.1%), Biological Matrices Confirmation of Absolute Configuration

Detailed Protocols & Scientific Rationale

Method A: Direct Chiral HPLC (The QC Standard)

Rationale: Immobilized polysaccharide columns (Amylose/Cellulose) are the industry standard due to their durability and solvent flexibility. For this basic diamine, the Amylose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralpak IA/AD) is preferred due to its ability to form hydrogen bonds with the amide backbone while accommodating the bulky phenyl group.

Critical Success Factor: The mobile phase must contain a basic additive (Diethylamine or Butylamine) to suppress ionization of the primary amine, preventing peak tailing.

Experimental Protocol
  • Column: Chiralpak IA or AD-H (

    
    ).
    
  • Mobile Phase:

    • Normal Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Polar Organic Mode (Alternative): Acetonitrile : Methanol : Diethylamine (95 : 5 : 0.1).

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Control is vital; lower T improves 
    
    
    
    ).
  • Detection: UV at

    
     (Phenyl 
    
    
    
    transition).
  • Sample Diluent: Mobile phase (without amine additive) or pure Isopropanol.

Data Interpretation:

  • Enantiomer 1 (

    
    ) 
    
  • Enantiomer 2 (

    
    ) 
    
  • Target: Resolution (

    
    ) 
    
    
    
    .
Method B: Marfey’s Derivatization (The High-Sensitivity Solver)

Rationale: When direct separation fails or sample quantity is limited, derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) is the superior choice. FDAA reacts with both the primary and secondary amines to form diastereomers. These diastereomers have distinct hydrophobicities and can be separated on a standard C18 column.

Mechanism: The nucleophilic attack of the amine on the fluorodinitobenzene ring is facilitated by basic pH. The resulting diastereomers (L-L vs L-D) exhibit large separation factors (


).
Experimental Protocol
  • Reagent Prep: Prepare

    
     FDAA in Acetone.
    
  • Reaction:

    • Mix

      
       Sample (
      
      
      
      in water/bicarbonate).
    • Add

      
      
      
      
      
      .
    • Add

      
       FDAA solution.
      
    • Incubate at

      
       for 60 minutes.
      
  • Quench: Add

    
    
    
    
    
    to stop the reaction and neutralize.
  • HPLC Conditions:

    • Column: C18 (e.g., Zorbax Eclipse Plus,

      
      ).
      
    • Mobile Phase A:

      
       TFA in Water.
      
    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 60% B over 25 minutes.

    • Detection:

      
       (Dinitrophenyl group absorbs strongly here, removing matrix interference).
      

Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting the appropriate method based on sample constraints and laboratory capabilities.

G Start Start: Sample Analysis IsPure Is the sample >95% chemically pure? Start->IsPure IsTrace Is it a trace impurity (<0.1%) or biological sample? IsPure->IsTrace Yes Marfey Method B: Marfey's Derivatization (Achiral C18 HPLC) IsPure->Marfey No (Matrix Interference) DirectHPLC Method A: Direct Chiral HPLC (Polysaccharide/Normal Phase) IsTrace->DirectHPLC No (Standard QC) IsTrace->Marfey Yes (High Sensitivity Needed) Crown Method C: Crown Ether HPLC (Specific for Primary Amines) DirectHPLC->Crown If Resolution < 1.5

Figure 1: Decision tree for selecting the optimal enantioseparation methodology.

Quantitative Data Analysis & Reporting

To ensure data integrity, calculate the Enantiomeric Excess (%ee) using the integrated peak areas (


 and 

).


System Suitability Criteria (Mandatory for Validation):

  • Resolution (

    
    ): 
    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for diamines; high tailing indicates insufficient base in mobile phase).
  • Signal-to-Noise (S/N):

    
     for LOQ.
    
Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing Interaction of

with silanols
Increase DEA concentration to

; Switch to "IA" type columns (immobilized).
Low Resolution Mobile phase polarity mismatchReduce alcohol content (e.g., from 10% to 5% IPA); Lower temperature to

.
Split Peaks Sample solvent mismatchDissolve sample in mobile phase; Reduce injection volume.
Ghost Peaks Derivatization artifacts (Method B)Ensure excess reagent is removed or separated; Run a blank with reagent only.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. Daicel Corporation. [Link]

  • Bhushan, R., & Martens, J. (2001). Marfey's reagent for chiral amino acid analysis: A review. Biomedical Chromatography. [Link]

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amines and amino acids on crown ether-based chiral stationary phases. Journal of Separation Science. [Link]

Validation

Spectroscopic Characterization &amp; Performance Guide: (1-Amino-3-phenylpropan-2-yl)(methyl)amine Salts

Topic: Spectroscopic Characterization Comparison of (1-Amino-3-phenylpropan-2-yl)(methyl)amine Salts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2] [1][...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization Comparison of (1-Amino-3-phenylpropan-2-yl)(methyl)amine Salts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]

[1][2]

Executive Summary

The structural motif (1-Amino-3-phenylpropan-2-yl)(methyl)amine (systematically


-methyl-3-phenylpropane-1,2-diamine ) represents a critical chiral diamine scaffold.[1][2] It serves as a key intermediate in the synthesis of Nav1.7 sodium channel inhibitors  for pain management and as a specialized chiral ligand in asymmetric catalysis.[3]

Differentiation of this diamine from its metabolic precursors (e.g., Phenylalaninol) and regioisomeric impurities (e.g.,


-methyl isomers) is a frequent analytical challenge.[2][3] This guide provides a definitive spectroscopic comparison of its salt forms against common alternatives, establishing a self-validating protocol for identification and purity assessment.
Structural & Functional Context

The molecule features a vicinal diamine backbone derived from the phenylalanine architecture.[3] Unlike the common 1,2-diphenylethylenediamine (DPEN) , this scaffold possesses a flexible methylene spacer (


), altering its chelation bite angle and solubility profile.[1][2][3]
  • Core Structure: (2S)-1-amino-2-(methylamino)-3-phenylpropane.[1][2]

  • Key Function: Precursor for sulfonamide-based Nav1.7 inhibitors; Chiral auxiliary.[1][2][3]

  • Primary Impurities: Phenylalaninol (Precursor),

    
    -Methyl-phenylalaninol, and regioisomeric diamines.[1][2][3]
    
Synthesis & Impurity Pathway (DOT Visualization)

SynthesisPathway Phe L-Phenylalanine PheOH (S)-Phenylalaninol (Impurity A) Phe->PheOH Reduction Activated Activated Intermediate (OMs/OTs) PheOH->Activated Activation Target (S)-N2-Methyl-3-phenylpropane- 1,2-diamine (Target) Activated->Target MeNH2 Displacement (Retains Regio) Regio Regioisomer (N1-Methyl) Activated->Regio Aziridine Opening (Side Reaction)

Figure 1: Synthetic pathway highlighting the origin of the target diamine and potential regioisomeric impurities.[2][3]

Spectroscopic Profiling: The "Fingerprint"

Accurate characterization requires distinguishing the diamine functionality from amino-alcohols (starting material) and mono-amines (degradation products).[1][2][3]

A. Nuclear Magnetic Resonance (NMR) Comparison

The table below contrasts the target diamine dihydrochloride with its direct precursor, Phenylalaninol HCl.

FeatureTarget: Diamine (2HCl Salt) Alternative: Phenylalaninol (HCl) Diagnostic Note
N-Me Signal

2.65 ppm (Singlet, 3H)
AbsentDefinitive proof of methylation.[1][2][3]
C1 Protons (

)

3.20–3.40 ppm (Multiplet)

3.60–3.80 ppm (Multiplet)
Upfield shift in diamine vs. downfield shift in alcohol (

).[1][2][3]
C2 Proton (Chiral Center)

3.50–3.65 ppm (Multiplet)

3.40–3.55 ppm (Multiplet)
Subtle shift; coupling constants differ due to H-bonding.[1][2][3]
Exchangeable Protons Broad singlets at

8.5 (NH

) &

9.2 (NHMe

)
Broad singlet at

8.2 (NH

) &

5.1 (OH)
Disappearance of OH signal is critical.[1][2][3]

Expert Insight: In the dihydrochloride salt, the


-methyl group often appears as a broad singlet or obscure doublet due to coupling with the ammonium proton.[3] Adding 

collapses this to a sharp singlet.[1][2][3]
B. Infrared (IR) Spectroscopy
  • Target (Diamine 2HCl):

    • Ammonium Bands: Broad, strong absorption 2800–3200 cm

      
       (overlapping primary/secondary amine salts).[1][2][3]
      
    • Fingerprint: Lack of C-O stretch (typically 1050–1100 cm

      
      ).[1][2][3]
      
  • Alternative (Phenylalaninol):

    • Hydroxyl Band: Distinct broad stretch at 3200–3400 cm

      
       (often separated from NH).[1][2][3]
      
    • C-O Stretch: Strong band at ~1060 cm

      
      .[1][2][3]
      
C. Mass Spectrometry (ESI-MS)
  • Target (

    
    ): 
    
    
    
    .[1][2][3]
    • Fragmentation:

      
       134 (Loss of 
      
      
      
      ),
      
      
      91 (Tropylium,
      
      
      ).[1][2][3]
  • Impurity (Phenylalaninol):

    
    .[2][3]
    
Performance Comparison: Salt Forms

Selecting the correct salt form is crucial for isolation yield and storage stability.[3]

Salt FormHygroscopicitySolubility (Water)Stability (Oxidation)Recommendation
Dihydrochloride (2HCl) ModerateHigh (>50 mg/mL)Excellent Preferred for Storage. Prevents N-oxidation and carbamate formation (

absorption).[1][2]
Free Base Low (Oil/Solid)Low (<1 mg/mL)PoorUse immediately.[1][2][3] Prone to air oxidation and "greasing" out.[3]
L-Tartrate LowModerateGoodPreferred for Resolution. Used if enantiomeric enrichment is required.[1][2][3]
Experimental Protocols
Protocol A: Preparation of the Dihydrochloride Salt

This protocol ensures the removal of mono-amine impurities via selective precipitation.[1]

  • Dissolution: Dissolve 1.0 g of crude (1-amino-3-phenylpropan-2-yl)(methyl)amine free base in 10 mL of anhydrous ethanol.

  • Acidification: Cool to 0°C. Dropwise add 4.0 equivalents of 2M HCl in diethyl ether (or dioxane) under nitrogen atmosphere.

  • Precipitation: A white precipitate should form immediately.[3] Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid under argon.

  • Washing (Critical Step): Wash the filter cake with

    
     mL of cold acetone .
    
    • Why? Acetone removes unreacted starting materials and mono-amine impurities, which are often more soluble than the diamine salt.[3]

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Protocol B: Analytical Differentiation Workflow

AnalyticalWorkflow Start Unknown Sample (White Solid) MS ESI-MS Analysis Start->MS MassCheck Mass = 165? MS->MassCheck IR IR Spectroscopy MassCheck->IR Yes (165) Result_Alc IMPURITY: Phenylalaninol MassCheck->Result_Alc No (152) COCheck C-O Stretch (1050 cm⁻¹)? IR->COCheck NMR 1H NMR (D₂O) COCheck->NMR Absent COCheck->Result_Alc Present MeCheck N-Me Singlet (2.65 ppm)? NMR->MeCheck Result_Target CONFIRMED: (1-Amino-3-phenylpropan-2-yl) (methyl)amine 2HCl MeCheck->Result_Target Present Result_Mono IMPURITY: Mono-amine / Regioisomer MeCheck->Result_Mono Absent/Shifted

Figure 2: Decision tree for confirming the identity of the diamine salt.

References
  • Nav1.7 Inhibitor Synthesis: Focossi, E., et al.[3] "N1-Phenylpropane-1,2-diamine Compounds with Selective Activity in Voltage-Gated Sodium Channels."[1][2] EP Patent 3143012 , 2017.[3] Link

  • Precursor Characterization: Ibrahim, M.M., et al.[3] "3-Methylamino-3-phenylpropan-1-ol."[1][2][4] Acta Crystallographica Section E, 2012.[3][4] Link

  • Comparative Impurity Analysis: Identification and Quantification of Process-Related Impurities in Amphetamine Derivatives.MDPI Molecules, 2018.[3] Link[1][2][3]

  • Commercial Availability & Data: (1-Amino-3-phenylpropan-2-yl)(methyl)amine Product Page. American Elements. Link[1][2][3]

Sources

Safety & Regulatory Compliance

Safety

(1-Amino-3-phenylpropan-2-yl)(methyl)amine proper disposal procedures

Executive Summary: Immediate Action Plan The compound (1-Amino-3-phenylpropan-2-yl)(methyl)amine (systematically identified as -methyl-3-phenylpropane-1,2-diamine) is a vicinal diamine .[1] Structurally, it possesses a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

The compound (1-Amino-3-phenylpropan-2-yl)(methyl)amine (systematically identified as


-methyl-3-phenylpropane-1,2-diamine) is a vicinal diamine .[1] Structurally, it possesses a phenylalanine backbone with two basic nitrogen centers.[1]

For disposal purposes, this substance must be classified as a Corrosive Organic Base with potential bioactivity.[1] It is strictly prohibited to dispose of this down the drain or via trash.

Critical Waste Codes (RCRA):

  • D002 (Corrosive): High probability (pH of 1% aqueous solution likely > 11.5).

  • D001 (Ignitable): Conditional. (If liquid form has Flash Point < 60°C).

  • P-List/U-List: Not explicitly listed, but must be treated as "Characteristic Hazardous Waste."

Chemical Identity & Hazard Characterization

To ensure safe handling, we must first deconstruct the molecule to understand its reactivity.[1] The user-provided name indicates a chiral diamine often used as a ligand or pharmaceutical intermediate.

FeatureChemical LogicSafety Implication
Basic Skeleton Phenyl-CH2-CH(NHMe)-CH2-NH2High Alkalinity: The two amine groups make this a strong base.[1] It will react violently with acids.
Physical State Likely Viscous Liquid or Low-Melting SolidSkin Adhesion: If liquid, it will adhere to skin/gloves, increasing burn risk.[1]
Bioactivity Amphetamine/Phenylalanine analogUnknown Toxicity: Treat as a bioactive pharmacophore. Avoid inhalation of aerosols.[2][3][4][5]
Flash Point Estimated > 60°C (High MW diamine)Combustibility: Likely Class IIIB combustible, but treat as Flammable if dissolved in solvents.[1]
Hazard Decision Logic (DOT Visualization)

HazardLogic cluster_0 Incompatibility Alert Start Analyze Structure: (1-Amino-3-phenylpropan-2-yl)(methyl)amine FunctionalGroups Functional Groups: 1° Amine (-NH2) 2° Amine (-NHMe) Start->FunctionalGroups Reactivity Reactivity: Strong Base Chelating Agent FunctionalGroups->Reactivity pKa ~9-10 WasteClass Waste Classification: RCRA D002 (Corrosive) Reactivity->WasteClass pH > 12.5 Acids Acids (HCl, H2SO4) Result Exothermic Explosion (Heat/Spatter) Acids->Result DO NOT MIX

Figure 1: Hazard determination logic based on chemical structure analysis.

Pre-Disposal Stabilization & Segregation

The Golden Rule: Never mix this amine with acid waste streams in an attempt to "neutralize" it in the waste drum. The heat of neutralization can melt plastic drums or cause geysering.

Segregation Protocol
  • Isolate from Oxidizers: Amines can form explosive N-oxides or ignite when mixed with strong oxidizers (e.g., Peroxides, Nitric Acid).[1]

  • Isolate from Acids: Keep separate from the standard "Acid Waste" carboy.

  • Halogen Check:

    • Scenario A (Pure/Synthesis Waste): If the amine is dissolved in Methanol/Ethanol -> Non-Halogenated Organic.

    • Scenario B (Extraction Waste): If dissolved in DCM/Chloroform -> Halogenated Organic.

Step-by-Step Disposal Procedure
Phase 1: Preparation
  • PPE: Nitrile gloves (double gloved recommended due to corrosivity), chemical splash goggles, lab coat.[1]

  • Container: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers as amines can corrode copper/brass fittings.

Phase 2: Collection (The Workflow)

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Double Bag (Poly) Label: Toxic Solid Solid->SolidPack LiqContainer HDPE Carboy Label: Alkaline Organic Liquid->LiqContainer Labeling Apply Hazardous Waste Label Codes: D002, Toxic SolidPack->Labeling LiqContainer->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS / Vendor Pickup (Incineration) Storage->Pickup

Figure 2: Operational workflow for cradle-to-grave disposal.

Phase 3: Labeling Requirements

You must label the container before the first drop of waste is added.

  • Chemical Name: Write out full name: (1-Amino-3-phenylpropan-2-yl)(methyl)amine. Do not use abbreviations or structure drawings alone.

  • Constituents: If in solution, list the solvent (e.g., "90% Methanol, 10% Amine").

  • Hazard Checkboxes: [x] Corrosive [x] Toxic.

Regulatory Compliance (RCRA/EPA)

Since this specific CAS is likely not on the P or U lists (unless it is a specific regulated precursor in your jurisdiction), you must characterize it by Characteristic :

Regulatory CategoryCodeJustification
Corrosivity D002 Aqueous pH > 12.[6]5. Even if non-aqueous, it is standard industry practice to classify liquid amines as D002 to ensure proper incineration handling.[1]
Ignitability D001 Apply this code only if the solvent carrier (e.g., MeOH, Acetone) has a flash point < 140°F (60°C).[1]
Toxicity (RCRA) None Unless it contains heavy metals or specific solvents (like Pyridine D038), it likely does not trigger a "D" toxicity code, but it must be treated as toxic for EHS safety.[1]

Final Disposition: The waste contractor will likely route this stream to Fuel Blending (if high BTU value) or Destructive Incineration to destroy the nitrogen backbone and prevent environmental release.

References
  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • PubChem. N-Phenylpropane-1,2-diamine (Analogous Structure Safety Data). National Library of Medicine.[7] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][8] Available at: [Link]

Sources

Handling

Personal protective equipment for handling (1-Amino-3-phenylpropan-2-yl)(methyl)amine

Executive Summary & Hazard Identification (1-Amino-3-phenylpropan-2-yl)(methyl)amine is a substituted phenyl-alkyl-diamine.[1] While specific toxicological data for this precise isomer is often limited in public reposito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

(1-Amino-3-phenylpropan-2-yl)(methyl)amine is a substituted phenyl-alkyl-diamine.[1] While specific toxicological data for this precise isomer is often limited in public repositories, its structural functional groups (primary amine, secondary amine, and lipophilic phenyl ring) mandate that it be treated with the rigorous safety protocols assigned to Class 1B Corrosives and Bioactive Amine Intermediates .

Immediate Hazard Alert:

  • Corrosivity: High. Capable of causing irreversible skin burns and permanent eye damage (Category 1).

  • Permeation: The lipophilic phenyl group facilitates dermal absorption, while the amine groups attack keratin. Standard nitrile gloves offer insufficient protection time.

  • Sensitization: High potential for respiratory and skin sensitization upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I do not recommend PPE based on "minimum compliance," but rather on breakthrough kinetics . Amines are notorious for permeating standard nitrile rubber. The following system uses a "Redundancy Layering" approach.

Hand Protection Strategy

Critical Insight: Aliphatic and aromatic amines can permeate disposable nitrile gloves in <10 minutes. Relying on single-layer nitrile is a critical safety failure.

LayerMaterial SpecificationFunctionBreakthrough Time (Est.)
Primary (Inner) Silver Shield® / 4H® (EVOH/PE Laminate) Chemical Barrier> 480 Minutes
Secondary (Outer) Thick Nitrile (≥ 5 mil) Mechanical Protection10–15 Minutes (Splash only)
Technique Tape-Seal Method Seal outer glove over lab coat cuff to prevent wrist exposure.[1]N/A
Body & Eye Defense[1][2][3][4]
ZoneEquipment RequirementScientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1][2] Amine vapors are lacrimators; liquid causes corneal opacity.
Face Face Shield (8-inch) Required during liquid transfer or synthesis to protect against projectile droplets.
Respiratory Fume Hood (Face Velocity: 100 fpm) Amine vapors react with mucosal moisture. If hood is unavailable, a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) cartridges is mandatory.
Body Tyvek® Lab Coat + Chemical Apron Cotton absorbs amines, keeping the corrosive agent against the skin. Impervious aprons prevent this.

Operational Protocols

Workflow Visualization

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop Work" triggers.

SafetyLogic Start Start: Handling (1-Amino-3-phenylpropan-2-yl)(methyl)amine CheckState Check Physical State (Solid vs. Liquid) Start->CheckState Solid Solid / Salt Form CheckState->Solid Liquid Free Base Liquid CheckState->Liquid HoodCheck Fume Hood Functional? (>100 fpm) Solid->HoodCheck Liquid->HoodCheck Weighing Weighing Protocol: Anti-Static Gun Required (Amines are hygroscopic/sticky) Transfer Transfer Protocol: Use Glass/PTFE Syringe (Avoid Polycarbonate) Proceed Proceed with Double-Glove Technique HoodCheck->Proceed Yes Stop STOP WORK Respiratory Hazard HoodCheck->Stop No Proceed->Weighing Proceed->Transfer

Figure 1: Operational Safety Decision Matrix for Amine Handling.

Detailed Handling Procedures
A. Weighing & Transfer (Solid/Salt Form)
  • Static Control: Amine salts are often fluffy and static-prone. Use an anti-static gun on the weigh boat before dispensing to prevent "jumping" of particles.

  • Atmosphere: Minimize exposure time. Amines absorb atmospheric

    
     to form carbamates, which alters stoichiometry.
    
  • Cleanup: Immediately wipe the balance area with a weak citric acid solution (1%) to neutralize invisible residues.

B. Liquid Handling (Free Base)
  • Material Compatibility:

    • Safe: Borosilicate Glass, PTFE (Teflon), Stainless Steel (316).

    • UNSAFE: Aluminum (pitting), Polycarbonate (crazing/cracking), Copper/Brass (blue complex formation).

  • Syringe Technique: Use gas-tight glass syringes with PTFE-tipped plungers. Plastic disposable syringes may swell or seize due to solvent/amine interaction.

Emergency Response & Spill Management

Decontamination Chemistry

Water alone is often insufficient for amine spills because the high pH causes the chemical to "soap" on the skin, making it difficult to wash off.

  • Skin Contact: Flush with water for 15 minutes.[3][4][5] Do NOT use vinegar or acid on skin (exothermic reaction risk).

  • Surface Spill: Neutralize.[6]

    • Neutralizing Agent: 1:1 mixture of Water and Sodium Bisulfate (

      
      ) or dilute Citric Acid.
      
    • Verification: Use pH paper to ensure the spill area is pH 6–8 before final wipe-down.

Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Assess Volume) PPE 2. Don PPE (Silver Shield + Goggles) Alert->PPE Absorb 3. Absorb (Vermiculite/Sand) PPE->Absorb Neutralize 4. Neutralize (Dilute Citric Acid) Absorb->Neutralize Dispose 5. Waste Disposal (Tag as Corrosive/Toxic) Neutralize->Dispose

Figure 2: Step-by-step spill response protocol.

Waste Disposal Strategy

Disposal must follow RCRA guidelines for corrosive and toxic waste.

  • Segregation: Never mix amine waste with Acid Waste streams.

    • Risk:[6][7][8] Immediate, violent exothermic reaction and generation of toxic heat/vapors.

    • Correct Stream: "Basic Organic Waste" or "Toxic Organic Waste."

  • Container: High-density polyethylene (HDPE) or Glass. Do not fill >80% to allow for vapor expansion.

  • Labeling: Must explicitly state: "Contains (1-Amino-3-phenylpropan-2-yl)(methyl)amine.[1] High pH. Toxic."

References

  • Centers for Disease Control and Prevention (CDC). (2019). Determination of alkylamine permeation through protective gloves.[9] NIOSH Stacks. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. United States Department of Labor.[4] [Link][1]

  • PubChem. (n.d.). Compound Summary: Phenylpropanolamine derivatives (Structural Analog). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Amino-3-phenylpropan-2-yl)(methyl)amine
Reactant of Route 2
(1-Amino-3-phenylpropan-2-yl)(methyl)amine
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